H-DL-Phe-OtBu.HCl
Description
The exact mass of the compound this compound is 257.1182566 g/mol and the complexity rating of the compound is 227. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMCEXDXULPJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15100-75-1 | |
| Record name | tert-Butyl 3-phenyl-L-alaninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15100-75-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl 3-phenyl-L-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of DL-Phenylalanine tert-butyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of DL-Phenylalanine tert-butyl ester hydrochloride, a crucial intermediate in the development of various pharmaceuticals, including analgesics and antidepressants.[1][2] Its role as a building block in peptide synthesis further underscores its importance in the creation of novel therapeutic agents.[2] This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes involved.
Synthesis Methodologies
The synthesis of DL-Phenylalanine tert-butyl ester hydrochloride can be achieved through several methods. The most common and industrially applicable approach involves the esterification of DL-phenylalanine using tert-butyl acetate or isobutylene in the presence of a strong acid catalyst, followed by conversion to the hydrochloride salt.
Esterification using tert-Butyl Acetate and Perchloric Acid
A prevalent method for the synthesis of the tert-butyl ester of phenylalanine involves the reaction of the amino acid with tert-butyl acetate in the presence of perchloric acid.[3] The reaction proceeds by the acid-catalyzed addition of the tert-butyl group to the carboxylic acid moiety of phenylalanine. The resulting free base is then converted to the hydrochloride salt.
Esterification using Isobutylene and p-Toluenesulfonic Acid (PTSA)
An alternative and effective method utilizes isobutylene as the source of the tert-butyl group, with an acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid.[4] This reaction is typically carried out in a solvent like dioxane under pressure. While effective, this method may require specialized equipment such as an autoclave to handle the gaseous isobutylene and the reaction pressure.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and purification of DL-Phenylalanine tert-butyl ester hydrochloride.
Synthesis via tert-Butyl Acetate
This protocol is adapted from established patent literature.
Materials:
-
L-Phenylalanine (or DL-Phenylalanine)
-
tert-Butyl acetate
-
60% Perchloric acid aqueous solution
-
4N Sodium hydroxide aqueous solution
-
Isopropyl ether
-
Hydrogen chloride gas
Procedure:
-
Suspend L-Phenylalanine (e.g., 30.08 g, 182.09 mmol) in tert-butyl acetate (e.g., 603.2 ml).
-
To the stirred suspension, add 60% perchloric acid (e.g., 36.5 g, 1.2 equivalents) at 21-23 °C.
-
Continue stirring until the reaction mixture becomes uniform, and then allow it to stand for approximately 21 hours.
-
Neutralize the reaction mixture by adding 4N aqueous sodium hydroxide solution until the pH reaches approximately 9.06.
-
Allow the layers to separate and collect the organic layer.
-
Cool the organic solution with ice water and bubble hydrogen chloride gas through it.
-
Stir the mixture at the same temperature for 30 minutes to allow for the precipitation of the hydrochloride salt.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with isopropyl ether.
-
Dry the crystals under reduced pressure at 40 °C to obtain L-Phenylalanine tert-butyl ester hydrochloride.
Synthesis via Isobutylene
This protocol is based on a patent describing the synthesis of amino acid tert-butyl esters.
Materials:
-
Phenylalanine
-
Dioxane
-
p-Toluenesulfonic acid (PTSA)
-
Isobutylene
-
10% Sodium bicarbonate solution
-
Water
-
Brine
-
Dry ether
-
Hydrogen chloride gas
Procedure:
-
Suspend phenylalanine (e.g., 25 g) in dioxane.
-
Add 1.5 equivalents of PTSA and isobutylene (e.g., 300 ml).
-
Stir the contents in an autoclave at room temperature for 2 to 3 days.
-
After the reaction, wash the mixture with a 10% sodium bicarbonate solution, followed by water and brine.
-
Remove the solvent under vacuum to obtain the free base of the product.
-
Dissolve the free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.
-
Slowly add one equivalent of a 1N HCl solution in ether (prepared by dissolving HCl gas in dry ether).
-
Remove the ether under vacuum to afford the desired hydrochloride salt.
Purification
The primary method for the purification of DL-Phenylalanine tert-butyl ester hydrochloride is recrystallization.
Recrystallization Protocol
A general approach to recrystallization involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals. While specific solvent systems for this exact compound are not detailed in the provided results, a common practice for similar compounds involves using a solvent mixture like toluene and cyclohexane. Alternatively, simple washing with a non-polar solvent like isopropyl ether during filtration can remove impurities.
General Procedure:
-
Transfer the crude solid to a suitable flask.
-
Add a minimal amount of a hot solvent or solvent mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or freezer to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of Phenylalanine tert-butyl ester hydrochloride.
Table 1: Reaction Conditions and Yields
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| tert-Butyl Acetate | L-Phenylalanine | tert-Butyl acetate, 60% Perchloric acid, HCl gas | tert-Butyl acetate | 21-23 | ~21 hours | 75.0 - 80.1 | |
| Isobutylene | Phenylalanine | Isobutylene, PTSA, HCl gas | Dioxane | Room Temperature | 2-3 days | Not Specified |
Table 2: Physical and Spectroscopic Data of L-Phenylalanine tert-butyl ester hydrochloride
| Property | Value | Reference |
| Appearance | White crystalline powder | |
| Molecular Formula | C₁₃H₁₉NO₂·HCl | |
| Molecular Weight | 257.76 g/mol | |
| Melting Point | 235 °C | |
| Purity (HPLC) | ≥ 99% | |
| Storage Conditions | Store at 0-8 °C |
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis and purification of DL-Phenylalanine tert-butyl ester hydrochloride.
Caption: Synthesis workflow via the tert-butyl acetate method.
Caption: General purification workflow for the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
A Comprehensive Technical Guide to H-DL-Phe-OtBu.HCl: Properties, Synthesis Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-DL-Phe-OtBu.HCl, the hydrochloride salt of the tert-butyl ester of DL-phenylalanine, is a key building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its utility as a precursor for the synthesis of peptides, analgesics, and antidepressants is well-documented. This technical guide provides an in-depth overview of the physicochemical properties, applications, and relevant experimental protocols involving this compound. Furthermore, it explores the potential biological signaling pathways that may be modulated by compounds derived from this versatile phenylalanine derivative.
Physicochemical Properties
This compound is a white to off-white solid, appreciated for its enhanced solubility and stability, which makes it a valuable intermediate in various synthetic procedures. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 75898-47-4 | |
| Molecular Formula | C₁₃H₂₀ClNO₂ | |
| Molecular Weight | 257.76 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98.0% (HPLC) | |
| Storage | 4°C, sealed storage, away from moisture |
Applications in Research and Development
The primary application of this compound lies in its role as a protected amino acid derivative for further chemical synthesis.
-
Peptide Synthesis: The tert-butyl ester group serves as a carboxyl protecting group, allowing for the selective formation of peptide bonds at the free amino group. It is a common building block in solid-phase peptide synthesis (SPPS).
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various bioactive molecules, including analgesics and antidepressants. Its structure is often incorporated into larger molecules to enhance their pharmacological properties.
-
Biochemical Studies: In research settings, it is utilized in various biochemical assays and experiments to investigate amino acid interactions and metabolic pathways.
-
Neuropharmacology Research: As a derivative of phenylalanine, it is used in studies exploring potential neuroprotective effects and its relevance in neuropharmacology.
Experimental Protocols
While specific protocols for this compound are often part of larger, proprietary synthetic routes, a general procedure for its use in solid-phase peptide synthesis (SPPS) can be outlined. The following is a representative protocol for the coupling of an amino acid to a resin-bound peptide, where this compound would have been previously incorporated or could be the initial amino acid attached to the resin.
Protocol: Solid-Phase Peptide Synthesis (SPPS) – Amino Acid Coupling
Objective: To couple a protected amino acid to the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), HPLC grade
-
Washing solvent: DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminal amino acid of the peptide-resin is removed by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: The resin is thoroughly washed with DMF (5-7 times) to remove piperidine and byproducts. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
Coupling: a. The Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) is pre-activated in a separate vessel by dissolving it in DMF with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents). The solution is allowed to react for 2-5 minutes. b. The activated amino acid solution is added to the synthesis vessel containing the deprotected peptide-resin. c. The reaction is agitated at room temperature for 1-2 hours.
-
Washing: The resin is washed thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: A Kaiser test is performed. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step is repeated.
-
This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Potential Signaling Pathway Involvement
Direct research on the signaling pathways modulated by this compound is limited, as it is primarily an intermediate. However, based on the neuroprotective effects of L-phenylalanine derivatives, it is plausible that compounds synthesized from this compound could interact with pathways relevant to neuronal health.
One such pathway is the glutamatergic signaling pathway . Overactivation of glutamate receptors is implicated in excitotoxicity and neuronal damage in conditions like ischemia. Derivatives of L-phenylalanine have been shown to depress excitatory glutamatergic synaptic transmission. This suggests that novel compounds derived from this compound could be designed to modulate this pathway, potentially by interacting with glutamate receptors or by influencing glutamate release and reuptake.
Below is a conceptual diagram illustrating a potential workflow for screening compounds derived from this compound for neuroprotective effects.
Caption: A conceptual workflow for the synthesis and screening of neuroprotective compounds derived from this compound.
Conclusion
This compound is a valuable and versatile chemical entity for the synthesis of complex organic molecules with potential therapeutic applications. Its stable, protected form makes it an ideal starting material for multi-step syntheses. While its direct biological activity is not the primary focus of its use, the compounds derived from it hold promise, particularly in the realm of neuropharmacology. This guide provides a foundational understanding for researchers and developers working with this important building block.
A Technical Guide to the Spectroscopic Characterization of H-DL-Phe-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for DL-Phenylalanine tert-butyl ester hydrochloride (H-DL-Phe-OtBu.HCl). Due to the limited availability of specific experimental data for the racemic mixture, this document outlines the anticipated spectral characteristics based on data from its L-enantiomer and similar amino acid derivatives. It also includes detailed experimental protocols for acquiring and interpreting this data, serving as a valuable resource for researchers in peptide synthesis and drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of the tert-butyl ester of DL-phenylalanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during peptide synthesis. The hydrochloride salt improves the compound's stability and solubility in certain solvents.
Molecular Formula: C₁₃H₂₀ClNO₂ Molecular Weight: 257.76 g/mol Appearance: White to off-white solid.[1]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of L-phenylalanine and other amino acid esters.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.45 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.1 - 4.2 | t | 1H | α-proton (CH) |
| ~3.1 - 3.3 | d | 2H | β-protons (CH₂) |
| ~1.45 | s | 9H | tert-butyl protons (C(CH₃)₃) |
| ~8.5 - 9.0 | br s | 3H | Ammonium protons (NH₃⁺) |
Note: The chemical shifts are referenced to a standard internal solvent peak. The broad singlet for the ammonium protons may exchange with deuterium in solvents like D₂O, leading to its disappearance.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~169 - 171 | Carbonyl carbon (C=O) |
| ~135 - 137 | Aromatic quaternary carbon |
| ~128 - 130 | Aromatic CH carbons |
| ~83 - 85 | Quaternary carbon of tert-butyl group (C(CH₃)₃) |
| ~54 - 56 | α-carbon (CH) |
| ~37 - 39 | β-carbon (CH₂) |
| ~27 - 29 | Methyl carbons of tert-butyl group (C(CH₃)₃) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 2800 | Strong, broad | N-H stretch of NH₃⁺ |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2980, 2940 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch of the ester |
| ~1600, 1495, 1455 | Medium to weak | Aromatic C=C skeletal vibrations |
| ~1250, 1150 | Strong | C-O stretch of the ester |
| ~740, 700 | Strong | Aromatic C-H out-of-plane bending |
Note: The IR spectrum of the DL-racemic mixture may show differences in the fingerprint region (below 1500 cm⁻¹) compared to the pure L- or D-enantiomers due to differences in crystal lattice packing.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 222.15 | [M+H]⁺ (protonated molecule, free base) |
| 166.08 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI conditions: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a source temperature of 100-150 °C.
-
The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).
-
Mandatory Visualizations
4.1 Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
4.2 Logical Relationship of Spectroscopic Data
This diagram illustrates the logical connection between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Interrelation of Spectroscopic Data for Structural Elucidation.
References
An In-depth Technical Guide on the Solubility and Stability of H-DL-Phe-OtBu.HCl in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride). Given the limited specific experimental data for this compound in publicly available literature, this guide combines known information with detailed, generalized experimental protocols that can be readily adapted by researchers to determine its properties in various laboratory solvents.
Introduction
This compound is a protected amino acid derivative commonly used as an intermediate in peptide synthesis and in the development of pharmaceuticals.[1] Its purity, solubility, and stability are critical parameters that can significantly impact the success of synthetic reactions and the quality of the final product. Understanding the behavior of this compound in different solvents is essential for its effective handling, storage, and use in a laboratory setting. This guide aims to provide a foundational understanding of these properties and the methods to evaluate them.
Physicochemical Properties
-
Molecular Formula: C₁₃H₂₀ClNO₂
-
Molecular Weight: 257.76 g/mol [2]
-
Appearance: White to off-white solid or crystalline powder.[3][4]
-
Melting Point: Approximately 235-240°C[3]
Solubility Profile
Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented. The available information is summarized in the table below. Researchers are encouraged to determine solubility in their specific solvent systems using the protocols outlined in Section 5.
Table 1: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (387.96 mM) | - | |
| Methanol | Data not available | Soluble | |
| Water | Data not available | Data not available | - |
| Ethanol | Data not available | Data not available | - |
| Dichloromethane (DCM) | Data not available | Data not available | - |
| Acetonitrile (ACN) | Data not available | Data not available | - |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available | - |
Note: The solubility in DMSO is noted to be impacted by the presence of moisture, and the use of newly opened DMSO is recommended for accurate results.
Stability Information
The stability of this compound is crucial for its storage and handling. The compound is known to be hygroscopic and should be stored in a tightly sealed container away from moisture. It is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents.
Table 2: Stability of this compound
| Condition | Recommendation/Observation | Reference |
| Solid State Storage | Store at 4°C, sealed from moisture. | |
| In Solvent Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). | |
| Incompatibilities | Strong oxidizing agents. | |
| Hazardous Decomposition | Upon combustion, may produce oxides of carbon (CO, CO₂), nitrogen (NO, NO₂), and hydrogen chloride (HCl). |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound. These are generalized protocols based on standard pharmaceutical testing guidelines.
The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected laboratory solvent(s)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification.
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Centrifuge the vial to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution and Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method or other appropriate analytical techniques.
-
Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.
This protocol outlines a method to assess the chemical stability of this compound in a specific solvent over time at various storage conditions.
Objective: To evaluate the degradation of this compound in solution under defined temperature and time conditions.
Materials:
-
Stock solution of this compound of known concentration in the solvent of interest.
-
Vials with screw caps.
-
Temperature-controlled storage units (e.g., refrigerators, freezers, incubators).
-
HPLC system with a stability-indicating method (a method capable of resolving the parent compound from its degradation products).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquoting: Dispense aliquots of the stock solution into multiple vials.
-
Initial Analysis (T=0): Immediately analyze a set of aliquots to determine the initial concentration and purity of the compound. This serves as the baseline (T=0) measurement.
-
Storage: Store the remaining vials at different temperature conditions (e.g., -20°C, 4°C, and 25°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Sample Analysis: Allow the sample to return to room temperature and analyze it using the stability-indicating HPLC method. Quantify the amount of this compound remaining and identify and quantify any degradation products.
-
Data Evaluation: Compare the results at each time point to the T=0 data. The stability can be reported as the percentage of the initial concentration remaining at each time point. A common threshold for stability is the time at which the concentration of the parent compound has decreased by 10%.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Conclusion
While specific quantitative data on the solubility and stability of this compound in many common laboratory solvents are limited, this guide provides the available information and robust, standardized protocols for researchers to determine these critical parameters. Adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the effective use of this compound in research and development. It is recommended that for any new solvent system or application, these properties be experimentally verified to ensure optimal performance and avoid potential issues related to solubility or degradation.
References
An In-Depth Technical Guide to the Potential Applications of H-DL-Phe-OtBu.HCl in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Phe-OtBu.HCl, chemically known as DL-Phenylalanine tert-butyl ester hydrochloride, is a protected amino acid derivative that serves as a valuable building block in biochemical research, particularly in the field of peptide chemistry and drug discovery. The presence of the tert-butyl (tBu) ester protecting group on the C-terminus of the phenylalanine residue allows for controlled, stepwise peptide synthesis. This guide explores the core applications of this compound, providing insights into its role in peptide synthesis, potential as a precursor for bioactive molecules, and relevant experimental protocols.
Core Properties and Specifications
This compound is a white to off-white solid, soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). Its key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₀ClNO₂ |
| Molecular Weight | 257.76 g/mol |
| CAS Number | 75898-47-4 |
| Purity | Typically ≥98% |
| Storage Conditions | 2-8°C, under inert gas |
Applications in Biochemical Research
The primary application of this compound lies in its utility as a C-terminally protected amino acid for solid-phase peptide synthesis (SPPS). The tert-butyl ester group is stable under the basic conditions used for the removal of the temporary Nα-protecting group (commonly the Fmoc group) but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][2]
Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial reagent for the synthesis of peptides where phenylalanine is the C-terminal residue. The tert-butyl ester effectively protects the carboxylic acid group, preventing unwanted side reactions during the sequential coupling of amino acids.
This protocol outlines the general steps for the manual synthesis of a peptide with a C-terminal phenylalanine using this compound.
Materials:
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% TIS (triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (this compound):
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin test.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection:
-
Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl ester.[3][4]
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.[5]
Caption: Workflow of Solid-Phase Peptide Synthesis.
Precursor for Bioactive Peptides and Pharmaceuticals
Phenylalanine-containing peptides are known to exhibit a range of biological activities. This compound serves as a key starting material for the synthesis of such peptides, which can be investigated for various therapeutic applications.
-
Analgesics and Antidepressants: Phenylalanine itself is a precursor to neurotransmitters, and its derivatives are explored for their potential in developing analgesics and antidepressants.
-
Enzyme Inhibitors: Peptides containing phenylalanine can be designed as inhibitors for various enzymes. For instance, derivatives of phenylalanine have been investigated as inhibitors of carboxypeptidase A.
-
Neuroprotective Agents: Some studies suggest that phenylalanine derivatives may possess neuroprotective properties.
While specific quantitative data for this compound itself in these applications is not widely published, the incorporation of the DL-phenylalanine moiety via this reagent allows for the generation of peptide libraries for screening and lead optimization in drug discovery.
Potential Signaling Pathway Involvement
While this compound itself is a synthetic building block, the peptides synthesized using it can potentially interact with various signaling pathways. For example, if a peptide is designed to mimic a natural ligand, it could interact with G-protein coupled receptors (GPCRs) or other cell surface receptors, thereby modulating downstream signaling cascades. The specific pathway would be dependent on the full sequence and structure of the synthesized peptide.
Caption: Hypothetical pathway modulation by a peptide.
Quantitative Data Summary
Currently, there is a lack of specific, publicly available quantitative data (e.g., binding affinities, IC50 values) directly for this compound in biological assays. The biological activity is contingent on the final peptide into which it is incorporated. Researchers utilizing this compound would typically generate such data for their novel synthesized peptides.
Conclusion
This compound is an essential tool in the arsenal of peptide chemists and drug discovery scientists. Its primary role as a C-terminally protected phenylalanine enables the controlled and efficient synthesis of a wide array of peptides. While the biological activity is not inherent to the reagent itself, its application is fundamental to the creation of novel peptide-based therapeutics and research probes. The provided protocols and workflows serve as a foundational guide for the effective utilization of this compound in the laboratory. Further research into peptides synthesized with this building block will undoubtedly continue to expand its application scope.
References
The Versatility of DL-Phenylalanine Derivatives in Modern Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Phenylalanine, a racemic mixture of the essential amino acid phenylalanine, and its derivatives are fundamental building blocks in the landscape of modern organic synthesis. The unique structural motif of a benzyl group attached to an alpha-amino acid core provides a versatile scaffold for the development of a wide array of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. The stereochemistry of phenylalanine, existing as D, L, and racemic DL forms, offers a crucial parameter for tailoring molecular properties and biological activity. This technical guide provides a comprehensive literature review on the use of DL-phenylalanine derivatives in synthesis, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes. The information is curated to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
I. Synthesis of Chiral Phenylalanine Derivatives
The synthesis of enantiomerically pure phenylalanine derivatives is of paramount importance, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Various methods have been developed to achieve high enantioselectivity, broadly categorized into enzymatic and chemical approaches.
Enzymatic Synthesis
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amino acids. Phenylalanine ammonia lyases (PALs) are a key class of enzymes utilized for this purpose. PALs catalyze the reversible addition of ammonia to cinnamic acid derivatives to produce L-phenylalanine derivatives.[1] By employing a multi-enzymatic cascade system, this process can be adapted to produce D-phenylalanine derivatives with high yield and excellent optical purity.[2]
Experimental Protocol: Multi-enzymatic Cascade for D-p-Nitrophenylalanine Synthesis [2]
This one-pot process involves the coupling of PAL amination with a chemoenzymatic deracemization step.
-
Reaction Components: p-Nitrocinnamic acid, ammonium hydroxide, purified PAL enzyme, L-amino acid deaminase (LAAD) E. coli wet cells, and a reducing agent (e.g., ammonia-borane complex).
-
Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution (e.g., pH 9.6) at a controlled temperature (e.g., 37°C) with agitation.
-
Procedure:
-
The PAL enzyme catalyzes the amination of p-nitrocinnamic acid to form a racemic mixture of D- and L-p-nitrophenylalanine.
-
The LAAD enzyme selectively oxidizes the L-enantiomer to the corresponding imino acid.
-
The imino acid is then non-selectively reduced back to the racemic amino acid by the reducing agent.
-
This kinetic resolution process enriches the reaction mixture with the desired D-enantiomer.
-
-
Purification: The product is typically purified using chromatographic techniques.
| Substrate | Enzyme System | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| p-Nitrocinnamic acid | PAL / LAAD | D-p-Nitrophenylalanine | 71 | >96 | [2] |
| m-Methoxycinnamic acid | Immobilized AvPAL | L-3-Methoxyphenylalanine | 88 ± 4 | >99 | [1] |
| p-Nitrocinnamic acid | Immobilized PbPAL | L-4-Nitrophenylalanine | 89 ± 5 | >99 |
Table 1: Examples of Enzymatic Synthesis of Phenylalanine Derivatives.
A significant advancement in enzymatic synthesis is the use of immobilized enzymes in continuous flow reactors. This approach offers several advantages, including enhanced catalyst reusability, shorter reaction times, and improved productivity.
Caption: Multi-enzymatic cascade for the synthesis of D-phenylalanine derivatives.
Asymmetric Chemical Synthesis
Asymmetric chemical synthesis provides a powerful alternative to enzymatic methods for producing enantiopure phenylalanine derivatives. Phase-transfer catalysis is a particularly effective technique.
Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Alkylation
This method is used for the synthesis of unnatural α-phenylalanine derivatives through the α-alkylation of a glycine Schiff base.
-
Reactants: N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base), a substituted benzyl bromide, and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative).
-
Reaction Conditions: The reaction is typically performed in a biphasic system (e.g., toluene/water) with a base (e.g., potassium hydroxide) at or below room temperature.
-
Procedure:
-
The glycine Schiff base is deprotonated by the base at the interface of the two phases.
-
The chiral phase-transfer catalyst transports the resulting enolate into the organic phase.
-
The enolate undergoes asymmetric alkylation with the benzyl bromide.
-
The product is then hydrolyzed to yield the desired α-phenylalanine derivative.
-
-
Purification: The product is purified by crystallization or chromatography.
| Benzyl Bromide Derivative | Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee%) |
| 4-Chlorobenzyl bromide | Cinchonine-derived | (R) | 95 | 96 |
| 4-Chlorobenzyl bromide | Cinchonidine-derived | (S) | 96 | 97 |
| 3,5-Dibromobenzyl bromide | Cinchonine-derived | (R) | 92 | 98 |
| 3,5-Dibromobenzyl bromide | Cinchonidine-derived | (S) | 93 | 99 |
Table 2: Asymmetric Synthesis of Phenylalanine Derivatives via Phase-Transfer Catalysis.
Caption: Workflow for asymmetric phase-transfer catalyzed alkylation.
II. Applications in Pharmaceutical Synthesis
DL-Phenylalanine derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their incorporation can influence the pharmacological profile of a drug, including its potency, selectivity, and pharmacokinetic properties.
Nateglinide: An Anti-diabetic Agent
Nateglinide is an oral anti-diabetic drug that belongs to the meglitinide class. It is a derivative of D-phenylalanine and is used for the treatment of type 2 diabetes. The synthesis of Nateglinide involves the coupling of D-phenylalanine with trans-4-isopropylcyclohexanecarboxylic acid.
Experimental Protocol: Synthesis of Nateglinide
-
Starting Materials: D-phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid.
-
Coupling Reaction:
-
The carboxylic acid is activated, for example, by converting it to its acid chloride using a reagent like thionyl chloride or oxalyl chloride.
-
The activated carboxylic acid is then reacted with D-phenylalanine in the presence of a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., acetone/water).
-
-
Purification: The crude Nateglinide is purified by recrystallization to obtain the final product with high purity.
| Starting Material 1 | Starting Material 2 | Coupling Method | Product | Yield | Purity |
| D-Phenylalanine | trans-4-Isopropylcyclohexanecarboxylic acid | Acid Chloride | Nateglinide | High | >99% |
Table 3: Synthesis of Nateglinide.
Caption: Synthetic pathway for the drug Nateglinide.
Fluorinated Phenylalanine Derivatives in Medicinal Chemistry
The introduction of fluorine into phenylalanine derivatives can significantly alter their biological properties. Fluorinated phenylalanines are used as building blocks for peptides and other pharmaceuticals to enhance metabolic stability, binding affinity, and lipophilicity. They are also important as tracers in positron emission tomography (PET).
A variety of methods are employed for the synthesis of fluorinated phenylalanine derivatives, including electrophilic and nucleophilic fluorination strategies, as well as the use of fluorinated building blocks.
| Synthetic Method | Fluorinating Agent/Precursor | Product Type | Key Features |
| Electrophilic Fluorination | F-TEDA-BF4 (Selectfluor) | Ring-fluorinated phenylalanines | Direct fluorination of the aromatic ring. |
| Nucleophilic Fluorination | [18F]Fluoride | 18F-labeled phenylalanines for PET | Radiosynthesis with short-lived isotopes. |
| Asymmetric Hydrogenation | Fluorinated dehydroamino acids | Enantiopure fluorinated phenylalanines | High enantioselectivity. |
Table 4: Methods for the Synthesis of Fluorinated Phenylalanine Derivatives.
III. Applications in Agrochemical Synthesis
DL-Phenylalanine derivatives also serve as valuable scaffolds for the development of novel agrochemicals, particularly fungicides. By incorporating different functional groups onto the phenylalanine backbone, chemists can design molecules with potent activity against a range of plant pathogens.
Phenylalanine-derived Fungicides
Recent research has focused on the synthesis of novel phenylalanine derivatives with antifungal properties. For instance, compounds incorporating 1,3,4-oxadiazothioether moieties or amidohydrazide groups have shown significant activity against fungi such as Thanatephorus cucumeris and Rhizoctonia solani.
Experimental Protocol: Synthesis of Phenylalanine-derived Amidohydrazide Fungicides
-
General Procedure:
-
N-protected L-phenylalanine is activated at the carboxyl group.
-
The activated amino acid is reacted with a hydrazine derivative to form a hydrazide.
-
The protecting group is removed, and the free amine is acylated with a substituted carboxylic acid to yield the final amidohydrazide derivative.
-
-
Biological Activity: The synthesized compounds are screened for their in vitro and in vivo fungicidal activity against various plant pathogenic fungi.
| Phenylalanine Derivative | Target Fungus | In Vitro Inhibition (%) at 100 µg/mL | Reference |
| G18 (1,3,4-oxadiazothioether) | Thanatephorus cucumeris | 99.1 | |
| G10 (1,3,4-oxadiazothioether) | Thanatephorus cucumeris | 94.3 | |
| A21 (Amidohydrazide) | Rhizoctonia solani | High (EC50 value of 31.9 µg/mL for a related compound) |
Table 5: Antifungal Activity of Phenylalanine Derivatives.
Caption: General workflow for the synthesis of phenylalanine-derived amidohydrazide fungicides.
IV. Conclusion and Future Outlook
DL-phenylalanine and its derivatives continue to be indispensable tools in synthetic chemistry. The development of advanced enzymatic and asymmetric catalytic methods has enabled the efficient and selective synthesis of a vast array of chiral building blocks. These derivatives have found critical applications in the pharmaceutical industry, leading to the development of important drugs, and are emerging as a promising platform for the discovery of new agrochemicals.
Future research in this field will likely focus on several key areas:
-
Green Chemistry: The development of more sustainable synthetic routes, including the use of biocatalysis in continuous flow systems and the use of renewable starting materials.
-
Novel Derivatives: The design and synthesis of new phenylalanine derivatives with unique electronic and steric properties to explore new chemical space for drug discovery and agrochemical development.
-
Chemo-enzymatic Cascades: The expansion of multi-step, one-pot chemo-enzymatic reactions to streamline complex syntheses and improve overall efficiency.
-
Materials Science: Further exploration of phenylalanine derivatives in the development of functional materials, such as hydrogels for drug delivery and tissue engineering.
The versatility and accessibility of DL-phenylalanine derivatives ensure their continued importance as a cornerstone of synthetic chemistry for years to come. The ongoing innovation in synthetic methodologies will undoubtedly unlock new possibilities for the application of these remarkable molecules.
References
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of H-DL-Phe-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for H-DL-Phe-OtBu.HCl (tert-Butyl DL-phenylalaninate hydrochloride), a derivative of the amino acid phenylalanine commonly used in peptide synthesis and other research applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound.
Compound Identification and Properties
-
Chemical Name: tert-Butyl DL-phenylalaninate hydrochloride
-
Synonyms: this compound, DL-Phenylalanine tert-butyl ester hydrochloride
-
CAS Number: 75898-47-4[1]
-
Molecular Weight: 257.76 g/mol [2]
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [2] |
| Purity | ≥98.0% | |
| Melting Point | 235 °C | |
| Boiling Point | 303.3 °C at 760 mmHg | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
Hazard Identification and Toxicological Information
While specific toxicological data for this compound is largely unavailable, it is recommended to handle the compound with care, assuming potential hazards associated with fine chemical powders.
-
Acute Toxicity: No data available. May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin Corrosion/Irritation: No data available, but may cause skin irritation.
-
Serious Eye Damage/Irritation: No data available, but may cause eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
GHS Hazard Classification: Not classified as hazardous according to the Globally Harmonized System (GHS). However, good laboratory practices should always be followed.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure and prevent contamination.
Engineering Controls:
-
Handle in a well-ventilated area.
-
Use process enclosures or local exhaust ventilation to control airborne dust.
Personal Protective Equipment (PPE):
| PPE | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles entering the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents skin contact. |
| Respiratory Protection | Use a NIOSH-approved dust mask or respirator if ventilation is inadequate or dust is generated. | Prevents inhalation of dust particles. |
Hygiene Measures:
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Avoid contact with skin, eyes, and clothing.
Safe Handling Workflow
Storage and Stability
Proper storage is critical to maintain the stability and purity of this compound.
Storage Conditions:
| Condition | Recommendation | Source |
| Temperature | Store at 2-8°C. Some suppliers recommend 4°C or refrigerated conditions (0-10°C). Do not store above 5°C. | |
| Atmosphere | Store under an inert gas. | |
| Container | Keep container tightly closed in a dry and well-ventilated place. | |
| Incompatibilities | Avoid strong oxidizing agents. | |
| Other | Protect from moisture as the compound may be hygroscopic. |
Stock Solution Storage:
-
In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Aliquot solutions to avoid repeated freeze-thaw cycles.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures.
Accidental Release Measures:
-
Small Spill: Use appropriate tools to sweep up the spilled solid and place it in a suitable container for disposal.
-
Large Spill: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Use a shovel to collect the material and place it in a sealed container for disposal.
-
Avoid dust formation.
-
Ensure adequate ventilation.
-
Prevent the chemical from entering drains.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. |
Emergency Response Decision Tree
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Hazardous decomposition products may include oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste material in accordance with federal, state, and local environmental control regulations. Do not allow the product to enter drains.
Experimental Protocols and Signaling Pathways
Based on available literature, this compound is a chemical intermediate used in synthesis. There are no established experimental protocols for its biological activity or defined signaling pathways associated with it. Its primary application is as a building block in peptide chemistry.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
The Tert-Butyl Ester: A Linchpin in Modern Organic Synthesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules with multiple functional groups. Among these, the tert-butyl (t-Bu) ester stands out as a versatile and robust protecting group for carboxylic acids, finding widespread application in fields ranging from peptide synthesis to the development of novel therapeutics. Its unique combination of steric hindrance and acid lability provides a powerful tool for chemists to navigate intricate synthetic pathways. This technical guide offers a comprehensive overview of the tert-butyl ester protecting group, detailing its chemical properties, methods of installation and cleavage, and its critical role in contemporary research and drug development.
Core Principles: Stability and Selective Cleavage
The efficacy of the tert-butyl ester as a protecting group stems from its distinct stability profile. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, rendering the ester highly resistant to basic and nucleophilic conditions under which other esters, such as methyl or ethyl esters, would be readily cleaved.[1][2] This stability is crucial in multi-step syntheses where the carboxylic acid moiety must remain intact while other parts of the molecule undergo transformation.
Conversely, the true synthetic utility of the tert-butyl ester lies in its facile cleavage under acidic conditions. Protonation of the ester oxygen is followed by a unimolecular elimination (E1) mechanism, leading to the formation of a stable tert-butyl carbocation and the desired carboxylic acid.[3] This carbocation is then quenched by a nucleophile or eliminates a proton to form isobutylene. This acid-catalyzed deprotection allows for the selective removal of the tert-butyl group in the presence of other acid-labile protecting groups, a concept known as orthogonal protection.[4][5]
Quantitative Stability Data
The following table summarizes the stability of the tert-butyl ester in comparison to other common ester protecting groups under various conditions.
| Protecting Group | Basic Conditions (e.g., NaOH, RT) | Nucleophilic Conditions (e.g., RLi, RMgX) | Acidic Conditions (e.g., TFA, RT) | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyl Ester | Stable | Stable | Labile | Stable |
| Methyl Ester | Labile | Labile | Stable (requires harsh conditions) | Stable |
| Ethyl Ester | Labile | Labile | Stable (requires harsh conditions) | Stable |
| Benzyl Ester | Labile | Labile | Stable | Labile |
Experimental Protocols
Detailed methodologies for the introduction and removal of the tert-butyl ester protecting group are essential for reproducible and high-yielding synthetic outcomes.
Protection of Carboxylic Acids
Method 1: Acid-Catalyzed Addition of Isobutylene
This classic method involves the reaction of a carboxylic acid with an excess of isobutylene in the presence of a catalytic amount of a strong acid.
-
Reagents: Carboxylic acid, isobutylene (gas or condensed liquid), catalytic sulfuric acid or p-toluenesulfonic acid, dichloromethane (DCM) or dioxane as solvent.
-
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent in a pressure vessel.
-
Cool the mixture to -78 °C and add condensed isobutylene.
-
Add a catalytic amount of strong acid.
-
Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours.
-
Cool the vessel, vent the excess isobutylene, and quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Method 2: Reaction with Di-tert-butyl Dicarbonate (Boc₂O)
This method offers a milder alternative to the use of isobutylene and strong acids.
-
Reagents: Carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), 4-(dimethylamino)pyridine (DMAP) as a catalyst, and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Procedure:
-
Dissolve the carboxylic acid in the solvent.
-
Add a catalytic amount of DMAP.
-
Add Boc₂O (1.1-1.5 equivalents) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Deprotection of Tert-Butyl Esters
Method 1: Trifluoroacetic Acid (TFA) Mediated Cleavage
This is the most common method for the deprotection of tert-butyl esters, particularly in peptide synthesis.
-
Reagents: Tert-butyl ester, trifluoroacetic acid (TFA), a scavenger (e.g., triisopropylsilane (TIS), water, thioanisole), and dichloromethane (DCM) as a co-solvent.
-
Procedure:
-
Dissolve the tert-butyl protected compound in DCM.
-
Add the scavenger(s) to the solution. The choice of scavenger depends on the other functional groups present in the molecule.
-
Add TFA (typically 20-50% v/v in DCM) and stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected product.
-
Collect the solid by filtration and wash with cold ether.
-
Method 2: Lewis Acid-Catalyzed Cleavage
Milder acidic conditions using Lewis acids can be employed for sensitive substrates.
-
Reagents: Tert-butyl ester, a Lewis acid (e.g., ZnBr₂, FeCl₃, Yb(OTf)₃), and an anhydrous aprotic solvent (e.g., DCM, nitromethane).
-
Procedure:
-
Dissolve the tert-butyl ester in the anhydrous solvent under an inert atmosphere.
-
Add the Lewis acid (catalytic or stoichiometric amounts may be required).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench with water or a mild aqueous base.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify as needed.
-
Visualizing the Chemistry: Diagrams and Workflows
Visual representations of reaction mechanisms and experimental workflows are invaluable for understanding the role of the tert-butyl ester protecting group.
Application in Solid-Phase Peptide Synthesis (SPPS)
The tert-butyl ester is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS). In this strategy, the temporary Nα-amino protecting group (Fmoc) is removed under basic conditions (e.g., piperidine), while the permanent side-chain protecting groups, including tert-butyl esters for aspartic and glutamic acid, are stable to these conditions. These side-chain protecting groups are then removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, typically containing TFA.
A Note on Aspartimide Formation
A potential side reaction when using tert-butyl protected aspartic acid in SPPS is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester carbonyl under basic conditions, particularly at Asp-Gly or Asp-Ser sequences. This can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product. Strategies to mitigate aspartimide formation include the use of bulkier side-chain protecting groups or modified deprotection conditions.
Conclusion
The tert-butyl ester protecting group is an indispensable tool in the arsenal of the modern synthetic chemist. Its unique combination of stability to basic and nucleophilic reagents and lability under acidic conditions provides a high degree of control and flexibility in the synthesis of complex molecules. From its foundational role in automated peptide synthesis to its application in the development of novel pharmaceuticals, the strategic use of the tert-butyl ester continues to enable significant advances in chemical science. A thorough understanding of its properties, along with robust and reproducible experimental protocols, is paramount for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
The Two Faces of a Molecule: A Technical Guide to the Racemic Nature of H-DL-Phe-OtBu.HCl and Its Implications
For Immediate Release
In the world of pharmaceutical sciences and drug development, the three-dimensional structure of a molecule is paramount. A subtle change in stereochemistry can mean the difference between a life-saving therapeutic and an inert or even harmful compound. This whitepaper delves into the racemic nature of H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride), a key building block in peptide synthesis and a precursor to various bioactive molecules. We will explore the distinct properties of its constituent enantiomers, the methods for their separation, and the profound implications of their stereochemistry in biological systems.
This compound is a racemic mixture, meaning it is composed of equal parts of two enantiomers: H-L-Phe-OtBu.HCl (the L-isomer) and H-D-Phe-OtBu.HCl (the D-isomer). These molecules are non-superimposable mirror images of each other, and while they share the same chemical formula and connectivity, their interactions with the chiral environment of the body can differ significantly.
Physicochemical Properties of this compound and its Enantiomers
A summary of the key physicochemical properties is presented in the table below. It is important to note that while many physical properties of enantiomers are identical, their interaction with plane-polarized light (optical rotation) is equal and opposite.
| Property | This compound | H-L-Phe-OtBu.HCl | H-D-Phe-OtBu.HCl |
| CAS Number | 75898-47-4 | 15100-75-1 | 3403-25-6 |
| Molecular Formula | C₁₃H₂₀ClNO₂ | C₁₃H₂₀ClNO₂ | C₁₃H₂₀ClNO₂ |
| Molecular Weight | 257.76 g/mol | 257.76 g/mol | 257.76 g/mol |
| Appearance | White powder | White to off-white solid | Data not available |
| Purity | ≥ 99% (HPLC)[1] | ≥ 99.0% (HPLC) | 98% |
The Implications of Chirality in Drug Development
The use of racemic mixtures in pharmaceuticals has been a topic of extensive discussion and regulatory scrutiny. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate a thorough understanding of their separate effects. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
For instance, research into the constituent amino acids of our subject molecule reveals significant stereospecificity in their biological activities. L-phenylalanine is a potent modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor involved in calcium homeostasis and hormone secretion. This interaction is stereoselective, with L-phenylalanine enhancing the receptor's sensitivity to calcium.[2] In contrast, D-phenylalanine and its derivatives have been investigated for their potential in pain management and mood enhancement, suggesting different therapeutic targets and mechanisms of action.[3]
A study comparing the effects of oral L-phenylalanine and D-phenylalanine in humans demonstrated that L-phenylalanine significantly increases insulin, glucagon, and glucose-dependent insulinotropic polypeptide (GIP) concentrations, whereas D-phenylalanine primarily increases postprandial peptide tyrosine tyrosine (PYY) levels.[4] This highlights the distinct endocrine responses elicited by each enantiomer.
Comparative Effects of L- and D-Phenylalanine on Hormone Release [4]
| Hormone | Effect of L-Phenylalanine | Effect of D-Phenylalanine |
| Insulin | Increased | No significant effect |
| Glucagon | Increased | No significant effect |
| GIP | Increased | No significant effect |
| PYY | No significant effect | Increased |
These findings underscore the importance of studying the enantiomers of H-Phe-OtBu.HCl individually to unlock their full therapeutic potential and to mitigate any risks associated with the racemic mixture.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for the synthesis of the racemic compound and a representative method for the chiral separation of its enantiomers.
Synthesis of Racemic this compound
This protocol is adapted from established methods for the esterification of amino acids.
Materials:
-
DL-Phenylalanine
-
Dioxane
-
p-Toluenesulfonic acid (PTSA)
-
Isobutylene
-
10% Sodium bicarbonate solution
-
Brine
-
Dry ether
-
Hydrogen chloride (HCl) gas
Procedure:
-
Suspend DL-Phenylalanine in dioxane.
-
Add 1.5 equivalents of p-Toluenesulfonic acid (PTSA) and an excess of isobutylene.
-
Stir the mixture in an autoclave at room temperature for 2 to 3 days.
-
After the reaction, wash the mixture with a 10% sodium bicarbonate solution, followed by water and brine.
-
Remove the solvent under vacuum to obtain the free base of DL-phenylalanine tert-butyl ester.
-
Dissolve the free base in 10 volumes of dry ether and cool the solution to -20°C.
-
Slowly bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Remove the ether under vacuum to yield the desired DL-phenylalanine tert-butyl ester hydrochloride salt.
Chiral Separation of this compound Enantiomers by HPLC
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column such as CHIRALPAK® ID is a suitable starting point.
-
Mobile Phase A: Carbon Dioxide (for UPC²) or Hexane (for normal phase HPLC)
-
Mobile Phase B: Methanol with 0.1% Ammonium Hydroxide (for UPC²) or 2-Propanol (for normal phase HPLC)
-
Sample: this compound dissolved in isopropanol with 0.1% triethanolamine.
Chromatographic Conditions (Starting Point):
-
Column Temperature: 40°C
-
Mobile Phase Composition: Isocratic, e.g., 90% A, 10% B
-
Flow Rate: 1.5 mL/min
-
Back Pressure: 2500 psi (for UPC²)
-
Detection: UV at 210 nm
-
Injection Volume: 4 µL
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizing the Implications: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Methodological & Application
Application Notes and Protocols for H-DL-Phe-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Phe-OtBu.HCl is the hydrochloride salt of the tert-butyl ester of a racemic mixture of D- and L-phenylalanine. In the context of solid-phase peptide synthesis (SPPS), the use of a racemic amino acid derivative is unconventional for the synthesis of peptides with a defined stereochemistry. Standard SPPS protocols utilize enantiomerically pure amino acids to ensure the synthesis of a single, stereochemically defined peptide product.
The incorporation of a DL-racemic mixture like this compound will result in the generation of a peptide library, where at the position of incorporation, there will be a statistical mixture of peptides containing either the D- or L-isomer of phenylalanine. This can be a valuable tool in specific research applications, such as the screening of peptide libraries for enhanced biological activity, increased stability against proteases, or for studying the structural and functional impact of D-amino acid substitution.
The tert-butyl (OtBu) ester protects the C-terminus of the phenylalanine. In standard Fmoc-based SPPS, the primary application of an amino acid with a protected C-terminus would be for solution-phase segment condensation. However, for the purpose of these notes, we will focus on the hypothetical incorporation of the free amino group of this compound onto a growing peptide chain on a solid support. The tert-butyl ester protecting the carboxyl group would be cleaved during the final trifluoroacetic acid (TFA) cleavage step, similar to side-chain protecting groups.
Principle of Application in SPPS
The application of this compound in Fmoc-based SPPS involves the coupling of the free amino group of the phenylalanine derivative to the deprotected N-terminus of the growing peptide chain attached to a solid support. The tert-butyl ester group remains stable throughout the synthesis cycles and is removed during the final cleavage from the resin. This results in a peptide with a free C-terminal carboxyl group. The key outcome is the production of a peptide mixture with stereochemical diversity at the phenylalanine position.
Experimental Protocols
The following protocols are based on general Fmoc/tBu solid-phase peptide synthesis principles and represent a hypothetical application for the generation of a peptide library.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Varies | Synthesis Grade |
| Fmoc-Rink Amide MBHA resin | Varies | 100-200 mesh, 0.5-0.8 mmol/g |
| N,N-Dimethylformamide (DMF) | Varies | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Varies | ACS Grade |
| Piperidine | Varies | ACS Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Varies | Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | Varies | Anhydrous |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Varies | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Varies | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Varies | Reagent Grade |
| Triisopropylsilane (TIS) | Varies | 98% |
| Diethyl ether | Varies | Anhydrous |
General SPPS Workflow for Incorporation of this compound
This workflow describes the manual synthesis of a hypothetical peptide library Ac-Tyr-X-Ala-NH2, where X represents the racemic incorporation of Phenylalanine.
Caption: General workflow for SPPS incorporating this compound.
1. Resin Swelling:
-
Place 100 mg of Fmoc-Rink Amide MBHA resin (e.g., 0.6 mmol/g, 0.06 mmol) in a reaction vessel.
-
Add 2 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution.
3. Washing:
-
Wash the resin by adding 2 mL of DMF, agitating for 30 seconds, and draining. Repeat this step 5 times.
-
Wash the resin with 2 mL of DCM, agitating for 30 seconds, and draining. Repeat this step 3 times.
4. Coupling of the First Amino Acid (Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents, 0.24 mmol, 74.7 mg), HBTU (3.9 equivalents, 0.234 mmol, 88.7 mg), and HOBt (4 equivalents, 0.24 mmol, 36.7 mg) in 1 mL of DMF.
-
Add DIPEA (8 equivalents, 0.48 mmol, 84 µL) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution.
5. Washing:
-
Repeat the washing steps as described in step 3.
6. Incorporation of this compound:
-
Repeat the Fmoc deprotection (step 2) and washing (step 3) to deprotect the N-terminus of Alanine.
-
In a separate vial, dissolve this compound (4 equivalents, 0.24 mmol, 61.9 mg) and HBTU (3.9 equivalents, 0.234 mmol, 88.7 mg) in 1 mL of DMF.
-
Add DIPEA (9 equivalents, 0.54 mmol, 94.5 µL) to neutralize the hydrochloride and facilitate coupling. Vortex for 1 minute.
-
Add the activated solution to the resin and agitate for 2 hours.
-
Drain the solution and wash the resin (step 3).
7. Chain Elongation (Coupling of Fmoc-Tyr(tBu)-OH):
-
Repeat the coupling and washing steps with Fmoc-Tyr(tBu)-OH.
8. N-terminal Acetylation:
-
After the final Fmoc deprotection and washing, add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DMF and DCM.
9. Cleavage and Deprotection:
-
Dry the resin under vacuum for 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate for 2 hours at room temperature.
-
Filter the cleavage mixture into a clean collection tube and wash the resin with an additional 0.5 mL of TFA.
10. Peptide Precipitation and Purification:
- Precipitate the peptide by adding the TFA solution to 10 mL of cold diethyl ether.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.
- The resulting product will be a 1:1 mixture of Ac-Tyr-D-Phe-Ala-NH₂ and Ac-Tyr-L-Phe-Ala-NH₂.
- This mixture can be purified by preparative HPLC, which may or may not separate the two diastereomers depending on the column and gradient conditions.
Quantitative Data (Illustrative)
The following table provides illustrative quantitative data for the synthesis described above. Actual yields may vary.
| Step | Reagent | Equivalents | Amount (mg or µL) | Reaction Time | Expected Yield/Purity |
| Resin Loading | Fmoc-Rink Amide MBHA | 1 | 100 mg | - | 0.06 mmol |
| Coupling 1 (Ala) | Fmoc-Ala-OH | 4 | 74.7 mg | 2 hours | >99% coupling |
| Coupling 2 (DL-Phe) | This compound | 4 | 61.9 mg | 2 hours | >99% coupling |
| Coupling 3 (Tyr) | Fmoc-Tyr(tBu)-OH | 4 | 110.3 mg | 2 hours | >99% coupling |
| Cleavage | Cleavage Cocktail | - | 2.5 mL | 2 hours | - |
| Crude Peptide Yield | - | - | ~15-20 mg | - | 50-70% |
| Purity (HPLC of diastereomeric mix) | - | - | - | - | >85% |
Signaling Pathways and Logical Relationships
The use of this compound in SPPS leads to a specific outcome: a diastereomeric peptide library. The logical relationship is straightforward.
Caption: Logical flow from racemic starting material to peptide library.
Potential Applications
The generation of peptide libraries with D-amino acid substitutions at specific positions can be beneficial for:
-
Drug Discovery: Screening for peptides with increased resistance to enzymatic degradation, leading to longer in vivo half-lives.
-
Structure-Activity Relationship (SAR) Studies: Investigating the impact of stereochemistry at a specific position on the biological activity and receptor binding affinity of a peptide.
-
Biomaterial Development: Creating peptide-based hydrogels or nanomaterials with unique self-assembly properties conferred by the presence of D-amino acids.
Conclusion
While not a standard reagent for the synthesis of single, defined-sequence peptides, this compound can be a useful tool for the controlled introduction of stereochemical diversity in a peptide chain via SPPS. The resulting diastereomeric mixture of peptides can be used as a library for screening purposes in drug discovery and materials science. The protocols outlined above provide a general framework for the incorporation of this racemic building block using standard Fmoc/tBu chemistry. Researchers should be aware that the final product will be a mixture of diastereomers that may require specialized analytical and purification techniques for characterization and separation if desired.
Application Notes and Protocols: H-DL-Phe-OtBu.HCl as a Versatile Building Block for Unnatural Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. It allows for the rational design of peptides with enhanced properties such as increased proteolytic stability, improved receptor affinity and selectivity, and unique functionalities for bioconjugation. H-DL-Phe-OtBu.HCl, the hydrochloride salt of the tert-butyl ester of DL-phenylalanine, is a valuable building block for introducing a racemic phenylalanine residue into a peptide chain. The tert-butyl ester provides temporary protection for the C-terminus, which can be selectively removed under acidic conditions, while the free amino group is available for peptide bond formation. This application note provides detailed protocols for the use of this compound in solution-phase peptide synthesis to create unnatural dipeptides.
Core Applications
This compound is primarily utilized in solution-phase peptide synthesis for the following applications:
-
Introduction of D-Phenylalanine: The racemic nature of this building block allows for the synthesis of diastereomeric peptides. The resulting mixture can be separated by chromatography to isolate the peptide containing the D-phenylalanine residue, which can confer resistance to enzymatic degradation.
-
Peptide Scaffolding: Incorporation of phenylalanine residues can introduce specific steric and hydrophobic interactions that are crucial for maintaining the desired peptide conformation and facilitating binding to biological targets.
-
Combinatorial Libraries: The straightforward coupling protocols make this compound suitable for the generation of peptide libraries for screening and lead optimization in drug discovery.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of a model dipeptide, Boc-Ala-DL-Phe-OtBu, synthesized using this compound.
Table 1: Reagents for Dipeptide Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| Boc-Ala-OH | 189.21 | 1.0 | 1.0 |
| This compound | 257.76 | 1.1 | 1.1 |
| EDC.HCl | 191.70 | 1.2 | 1.2 |
| HOBt | 135.13 | 1.2 | 1.2 |
| DIPEA | 129.24 | 2.5 | 2.5 |
| Dichloromethane (DCM) | - | - | - |
Table 2: Reaction Parameters and Yield
| Parameter | Value |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Crude Product Yield | ~85-95% |
| Purified Product Yield | ~70-85% |
| Product Purity (by HPLC) | >95% |
Table 3: Characterization Data for Boc-Ala-DL-Phe-OtBu
| Analysis | Expected Result |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated for C₂₁H₃₂N₂O₅: 393.24 m/z |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.30-7.15 (m, 5H, Phe Ar-H), 5.05 (br s, 1H, Ala NH), 4.70 (m, 1H, Phe α-CH), 4.15 (m, 1H, Ala α-CH), 3.10 (m, 2H, Phe β-CH₂), 1.43 (s, 9H, Boc C(CH₃)₃), 1.40 (s, 9H, OtBu C(CH₃)₃), 1.35 (d, 3H, Ala β-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.5, 171.0 (C=O), 155.5 (Boc C=O), 136.0 (Phe Ar-C), 129.5, 128.5, 127.0 (Phe Ar-CH), 81.5 (OtBu C), 80.0 (Boc C), 54.0 (Phe α-C), 50.0 (Ala α-C), 38.0 (Phe β-C), 28.3 (Boc CH₃), 28.0 (OtBu CH₃), 18.5 (Ala β-C) |
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide (Boc-Ala-DL-Phe-OtBu) using this compound
This protocol describes the coupling of N-Boc-L-Alanine with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
Boc-Ala-OH
-
This compound
-
EDC.HCl
-
HOBt
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir the solution for 15-20 minutes at 0 °C.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Slowly add the activated Boc-Ala-OH solution to the flask containing the free amine of H-DL-Phe-OtBu.
-
Add an additional 1.4 equivalents of DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl solution (2x)
-
Saturated NaHCO₃ solution (2x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude dipeptide.
-
Protocol 2: Purification of the Dipeptide by Column Chromatography
Materials:
-
Crude Boc-Ala-DL-Phe-OtBu
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Equilibrate the column by running hexane through it.
-
-
Sample Loading:
-
Dissolve the crude dipeptide in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed product and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified Boc-Ala-DL-Phe-OtBu as a white solid or viscous oil.
-
Protocol 3: Deprotection of the Tert-Butyl Ester
Materials:
-
Purified Boc-Ala-DL-Phe-OtBu
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the purified dipeptide in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Coo-evaporate with toluene several times to remove residual TFA.
-
The resulting product, Boc-Ala-DL-Phe-OH, can be used in the next coupling step or be further deprotected at the N-terminus.
Visualizations
Caption: Experimental workflow for the synthesis and purification of a dipeptide.
Caption: Logical relationship of unnatural peptide in modulating a signaling pathway.
Application Notes and Protocols: Deprotection of the tert-butyl ester from H-DL-Phe-OtBu.HCl
Introduction
In peptide synthesis and drug development, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. The tert-butyl (tBu) ester is a widely used protecting group for carboxylic acids due to its stability under a variety of conditions, particularly basic and nucleophilic environments.[1] Its removal, or deprotection, is typically achieved under acidic conditions, which efficiently cleaves the ester to yield the free carboxylic acid.[2]
This document provides detailed protocols for the deprotection of the tert-butyl ester from DL-Phenylalanine tert-butyl ester hydrochloride (H-DL-Phe-OtBu.HCl), yielding DL-Phenylalanine. The methods described are standard procedures utilizing strong acids, which are common in research and industrial settings.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of a tert-butyl ester is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon.[1] This is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[1][3] The tert-butyl cation is then deprotonated, typically by the conjugate base of the acid catalyst, to form isobutylene gas. This mechanism makes the reaction effectively irreversible as the gaseous byproduct escapes the reaction mixture.
References
Application Notes and Protocols for Coupling Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Sterically Hindered Amino Acids
In peptide synthesis, the formation of an amide bond between two amino acids is the fundamental step. While this process is routine for most standard amino acids, the incorporation of sterically hindered residues, such as Phenylalanine (Phe), α,α-disubstituted amino acids (e.g., Aib), and N-methylated amino acids, presents a significant hurdle. The bulky nature of these residues can impede the approach of the nucleophilic amine to the activated carboxyl group, leading to slower reaction kinetics, incomplete coupling, and an increased risk of epimerization or racemization at the chiral center.[1]
The selection of an appropriate coupling reagent is therefore critical to overcoming these challenges. Modern coupling reagents are designed to efficiently activate the carboxylic acid group, facilitating rapid bond formation while minimizing side reactions. This document provides a comparative overview of recommended coupling reagents for sterically hindered amino acids and detailed protocols for their use.
Recommended Coupling Reagents: A Comparative Overview
Coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically demanding couplings, onium salts (phosphonium and aminium/uronium) are generally preferred due to their higher reactivity and efficiency.[2]
Key Reagents for Hindered Couplings:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium salt that forms a highly reactive OAt-ester. The nitrogen atom in the 7-azabenzotriazole (HOAt) moiety enhances the reactivity, leading to faster and more complete couplings with a lower risk of racemization.[2] It is often considered the gold standard for difficult sequences.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective aminium salt that forms an OBt-ester. While highly effective, it is generally considered slightly less reactive than HATU.[3]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): A third-generation uronium salt derived from OxymaPure.[4] It offers high coupling efficiency, reduced epimerization, and a better safety profile compared to benzotriazole-based reagents. Its byproducts are also more water-soluble, simplifying purification.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that rapidly forms a reactive benzotriazolyl ester intermediate. It is particularly effective for many challenging couplings, though for the most demanding situations, reagents like PyBroP may be superior.
-
DIC/HOAt (N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole): The combination of a carbodiimide with a nucleophilic additive like HOAt provides a powerful activating system. This method is highly effective for sterically hindered amino acids and minimizes racemization.
Data Presentation: Comparative Performance of Coupling Reagents
The following table summarizes the performance of various coupling reagents for hindered amino acid couplings based on data reported in the literature. Direct comparison can be challenging as reaction conditions vary between studies.
| Coupling Reagent | Class | Typical Yield | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Very Fast | Low | Highly efficient for hindered couplings. Should not be used in large excess to avoid side reactions. |
| HBTU | Aminium/Uronium Salt | High | Fast | Low | A reliable and cost-effective option for routine couplings. Slower than HATU. |
| COMU | Aminium/Uronium Salt | Very High | Very Fast | Very Low | Excellent for hindered couplings with a good safety profile and water-soluble byproducts. |
| PyBOP | Phosphonium Salt | High | Fast | Low | Byproducts are generally less hazardous than those from BOP. |
| DIC/HOAt | Carbodiimide + Additive | High | Moderate to Fast | Low | A powerful and cost-effective combination for difficult couplings. |
Experimental Protocols
The following are detailed protocols for solid-phase peptide synthesis (SPPS) using the recommended coupling reagents for a sterically hindered amino acid such as Phenylalanine (Phe). These protocols assume a standard Fmoc/tBu strategy.
Protocol 1: HATU Coupling
This protocol is highly effective for sterically hindered amino acids and minimizes epimerization.
Materials:
-
Fmoc-Phe-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Resin with a deprotected N-terminal amine (e.g., Rink Amide resin)
-
Dichloromethane (DCM) for washing
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Phe-OH (3.0 eq. relative to resin substitution) and HATU (2.9 eq.) in DMF.
-
Coupling: Add DIPEA (6.0 eq.) to the activation mixture and agitate for 1-2 minutes. Immediately add the activated mixture to the deprotected and neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature. For highly hindered couplings, the reaction time may need to be extended or a double coupling performed.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, drain the coupling solution. Wash the resin sequentially with DMF (3x), DCM (3x), and isopropanol (2x).
Protocol 2: COMU Coupling
COMU is an excellent choice for hindered couplings, offering high efficiency and a favorable safety profile.
Materials:
-
Fmoc-Phe-OH
-
COMU
-
DIPEA
-
DMF
-
Resin with a deprotected N-terminal amine
-
DCM for washing
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation and Coupling: In a separate vial, dissolve Fmoc-Phe-OH (3 eq. relative to resin loading), COMU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Reaction: Add the activated amino acid solution to the resin and agitate for 30 minutes to 2 hours. For particularly difficult couplings, a 1-hour double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 3: PyBOP Coupling
PyBOP is a robust phosphonium-based reagent for challenging couplings.
Materials:
-
Fmoc-Phe-OH
-
PyBOP
-
DIPEA
-
DMF
-
Resin with a deprotected N-terminal amine
-
DCM for washing
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phe-OH (2.0 eq. relative to resin loading) and PyBOP (2.0 eq.) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Immediately add DIPEA (4.0 eq.).
-
Reaction Time: Allow the reaction to proceed at room temperature with gentle agitation for 30-60 minutes.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test.
-
Washing: Follow the washing procedure from Protocol 1.
Protocol 4: DIC/HOAt Coupling
This method is a powerful and cost-effective alternative for hindered couplings.
Materials:
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
DMF
-
Resin with a deprotected N-terminal amine
-
DCM for washing
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.) and HOAt (3 eq.) in DMF.
-
Coupling: Add the pre-dissolved amino acid and HOAt solution to the resin, followed by the addition of DIC (3 eq.).
-
Reaction: Agitate the mixture at room temperature. Reaction times are typically longer than with onium salts, ranging from 1 to 4 hours.
-
Monitoring: Monitor the reaction using the Kaiser test.
-
Washing: Upon completion, wash the resin as described in the previous protocols.
Visualizations
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Classification of Common Coupling Reagents
Caption: Classification of commonly used peptide coupling reagents.
Conclusion
The successful incorporation of sterically hindered amino acids like Phenylalanine is highly dependent on the choice of coupling reagent and optimization of reaction conditions. Modern onium salt-based reagents such as HATU, COMU, and PyBOP, as well as carbodiimide/additive combinations like DIC/HOAt, provide researchers with powerful tools to overcome the challenges of steric hindrance. By selecting the appropriate reagent and following robust protocols, high-purity peptides containing difficult residues can be synthesized efficiently, enabling advancements in research and drug development.
References
Application Notes and Protocols for the Incorporation of H-DL-Phe-OtBu.HCl into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the incorporation of the C-terminally protected amino acid H-DL-Phe-OtBu.HCl into a growing peptide chain. Protocols for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are outlined, addressing the specific considerations for handling this hydrochloride salt and tert-butyl protected amino acid derivative.
Introduction
This compound is a derivative of phenylalanine where the carboxylic acid is protected as a tert-butyl (OtBu) ester, and the amino group is present as a hydrochloride salt. The OtBu group is a bulky protecting group that is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA). The hydrochloride salt form requires a neutralization step before the amino acid can participate in a coupling reaction. This racemic DL form can be useful in creating peptide libraries or when a specific stereoisomer is not required.
Data Presentation: Coupling Reagent Efficiency
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.[1][2] The bulky OtBu group on this compound can introduce steric hindrance, making the selection of a highly efficient coupling reagent important.[3] Below is a summary of commonly used coupling reagents and their general performance characteristics.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |
| HATU | Aminium Salt | Very High | Low | Highly efficient, especially for hindered amino acids.[3] |
| HBTU | Aminium Salt | High | Low | A common and effective coupling reagent.[4] |
| PyBOP | Phosphonium Salt | High | Low | A non-toxic alternative to BOP with similar efficiency. |
| COMU | Aminium Salt | Very High | Very Low | A newer generation reagent with excellent performance and safety profile. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Low | A cost-effective option with reduced risk of N-acylurea formation compared to DIC alone. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | A classic combination, though with a higher potential for racemization than newer reagents. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol assumes the use of the Fmoc/tBu strategy, which is the most common method for SPPS. The synthesis is performed on an insoluble polymer resin.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid on the resin.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Preparation (Neutralization and Activation):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add DIPEA (3 equivalents) to neutralize the hydrochloride salt, forming the free amine.
-
Add the chosen coupling reagent (e.g., HATU, 2.9 equivalents) and an additional amount of DIPEA (6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the reaction, a small sample of the resin can be taken for a ninhydrin test.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu protecting groups.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Liquid-Phase Peptide Synthesis (LPPS) Protocol
LPPS is performed entirely in solution and is often used for the synthesis of shorter peptides or for large-scale production. Purification of the intermediate dipeptide is required after the coupling step.
Materials:
-
N-terminally protected amino acid (e.g., Fmoc-Xaa-OH)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU, HBTU)
-
Solvent (e.g., DMF, DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
20% (v/v) Piperidine in DMF
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add DIPEA (1 equivalent) and stir for 15 minutes at 0°C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-Xaa-OH, 1.1 equivalents) and the coupling reagent (e.g., HATU, 1.1 equivalents) in DMF.
-
Add DIPEA (2.2 equivalents) to this mixture and stir for 1-2 minutes to activate the amino acid.
-
Add the activated amino acid solution to the neutralized this compound solution.
-
Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification of the Dipeptide:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Perform a series of aqueous washes in a separatory funnel: first with 1M HCl, then with saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
-
-
N-terminal Deprotection:
-
Dissolve the purified, protected dipeptide in 20% piperidine in DMF.
-
Stir for 30 minutes at room temperature.
-
Remove the solvent under reduced pressure. The resulting product is the deprotected dipeptide with a free N-terminus.
-
-
Chain Elongation: The deprotected dipeptide can then be used in a subsequent coupling reaction by repeating steps 2 and 3 with the next N-protected amino acid.
-
Final Deprotection: Once the desired peptide length is achieved, the final N-terminal protecting group is removed. The C-terminal OtBu group can be removed by treatment with a strong acid like TFA, similar to the cleavage step in SPPS.
Visualizations
SPPS Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
LPPS Workflow
Caption: Workflow for Liquid-Phase Peptide Synthesis (LPPS).
References
H-DL-Phe-OtBu.HCl: A Versatile Precursor in Pharmaceutical Compound Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
H-DL-Phenylalanine tert-butyl ester hydrochloride (H-DL-Phe-OtBu.HCl) is a protected amino acid derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its temporary tert-butyl ester protecting group enhances solubility in organic solvents and prevents unwanted side reactions of the carboxylic acid functionality during chemical transformations, making it an invaluable intermediate in both peptide and non-peptide pharmaceutical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing synthetic protocols.
| Property | Value |
| Synonyms | DL-Phe-OtBu·HCl, tert-Butyl DL-phenylalaninate hydrochloride |
| CAS Number | 75898-47-4 |
| Molecular Formula | C₁₃H₂₀ClNO₂ |
| Molecular Weight | 257.76 g/mol |
| Appearance | White to off-white solid/powder |
| Purity | Typically ≥98% |
| Storage Conditions | 2-8°C, under inert gas |
Applications in Pharmaceutical Synthesis
The primary applications of this compound in pharmaceutical development are centered around its use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of peptide-based drugs and small molecule therapeutics.
Peptide Synthesis
This compound is extensively used in solution-phase peptide synthesis. The tert-butyl ester protects the C-terminus of the phenylalanine residue, allowing for the sequential coupling of other amino acids to the N-terminus. The choice of coupling reagent is critical for achieving high yields and minimizing racemization.
A comparative analysis of commonly used coupling reagents in a model dipeptide synthesis is summarized in Table 2. While the specific yields can vary based on the peptide sequence and reaction conditions, this table provides a general overview of the efficiency of different reagents.[1]
| Coupling Reagent | Additive | Base | Solvent | Reaction Time | Typical Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 min | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 min | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 min | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 min | ~95 |
| DCC | HOBt | N/A | DCM/DMF | 1-4 h | ~85-95 |
Synthesis of Small Molecule Drugs: Nateglinide
A notable application of the D-enantiomer of phenylalanine tert-butyl ester is in the synthesis of Nateglinide, an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[2][3][4] Nateglinide is a D-phenylalanine derivative that stimulates insulin secretion from the pancreas.
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis (Boc-Ala-Phe-OtBu)
This protocol describes the coupling of Boc-L-Alanine to H-L-Phe-OtBu.HCl using HBTU as the coupling reagent.
Materials:
-
Boc-L-Ala-OH
-
H-L-Phe-OtBu.HCl
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: Dissolve H-L-Phe-OtBu.HCl (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Activation of the Carboxylic Acid Component: In a separate flask, dissolve Boc-L-Ala-OH (1.05 equivalents) and HBTU (1.05 equivalents) in anhydrous DMF.
-
Coupling Reaction: Add the activated Boc-L-Ala-OH solution to the H-L-Phe-OtBu solution. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-Phe-OtBu. A reported yield for a similar coupling is approximately 92%.
Below is a graphical representation of the experimental workflow.
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Protocol 2: Synthesis of a Nateglinide Precursor
This protocol outlines the synthesis of the immediate precursor to Nateglinide by coupling trans-4-isopropylcyclohexanecarboxylic acid with D-phenylalanine tert-butyl ester.
Materials:
-
trans-4-Isopropylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
H-D-Phe-OtBu.HCl
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Hexanes
Procedure:
-
Acid Chloride Formation:
-
To a solution of trans-4-isopropylcyclohexanecarboxylic acid (1.0 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Coupling Reaction:
-
Dissolve H-D-Phe-OtBu.HCl (1.0 equivalent) in anhydrous DCM and cool to 0°C.
-
Add triethylamine (2.2 equivalents) to neutralize the hydrochloride and form the free amine in situ.
-
Slowly add a solution of the crude trans-4-isopropylcyclohexanecarbonyl chloride (1.05 equivalents) in anhydrous DCM to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine tert-butyl ester.
-
The following diagram illustrates the synthesis pathway for the Nateglinide precursor.
Caption: Synthesis of the Nateglinide tert-butyl ester precursor.
Signaling Pathway of Nateglinide
Nateglinide exerts its therapeutic effect by modulating the insulin secretion pathway in pancreatic β-cells. The drug specifically targets the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.
The signaling cascade is as follows:
-
Binding to SUR1: Nateglinide binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.
-
K-ATP Channel Closure: This binding event leads to the closure of the K-ATP channel.
-
Membrane Depolarization: The closure of the potassium channel prevents the efflux of K⁺ ions, leading to the depolarization of the β-cell membrane.
-
Calcium Influx: Membrane depolarization activates voltage-gated Ca²⁺ channels, resulting in an influx of extracellular calcium ions.
-
Insulin Exocytosis: The increase in intracellular Ca²⁺ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.
A diagram of the Nateglinide signaling pathway is provided below.
Caption: Signaling pathway of Nateglinide in pancreatic β-cells.
References
Application Notes and Protocols: H-DL-Phe-OtBu.HCl in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of molecules to identify novel therapeutic leads, diagnostic agents, and research tools. Synthetic peptide libraries offer significant advantages, including the ability to incorporate unnatural amino acids, such as D-isomers, which can enhance peptide stability against enzymatic degradation.[1][2] H-DL-Phe-OtBu.HCl, a racemic mixture of the tert-butyl ester of phenylalanine hydrochloride, presents a unique building block for creating peptide libraries with inherent diastereomeric diversity. The tert-butyl ester provides a convenient protecting group for the C-terminus during solution-phase synthesis or for the side chain of glutamic or aspartic acid in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the conceptual use of this compound in the creation of peptide libraries.
While the use of racemic amino acids in peptide library synthesis is unconventional due to the resulting complex mixture of diastereomers, it can be a deliberate strategy to explore a wider stereochemical space. The incorporation of both L- and D-phenylalanine at a specific position can lead to the discovery of peptides with unique conformations and improved resistance to proteolysis.
Key Applications
The primary application of this compound in this context is the generation of "one-bead-one-compound" (OBOC) combinatorial peptide libraries using the split-and-mix synthesis method.[1][3][4] This approach allows for the creation of millions of unique peptide sequences, where each bead in the library carries a distinct peptide.
Potential advantages of incorporating DL-Phenylalanine:
-
Increased Diversity: Introduces stereochemical diversity at a specific position in the peptide sequence.
-
Enhanced Stability: The presence of a D-amino acid can confer resistance to proteases, increasing the in vivo half-life of potential peptide drug candidates.
-
Novel Binding Moieties: The unique three-dimensional structures of peptides containing D-amino acids may lead to novel interactions with biological targets.
Experimental Protocols
This section details a hypothetical protocol for the synthesis of a peptide library using this compound via the split-and-mix method on a solid support. The most common strategy for SPPS is the Fmoc/tBu approach.
Protocol 1: Split-and-Mix Synthesis of a Peptide Library
This protocol outlines the manual synthesis of a peptide library.
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Other Fmoc-protected L-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Peptide synthesis vessels
-
Shaker
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Split the Resin: Divide the deprotected resin into equal portions corresponding to the number of amino acids to be coupled in the first random position.
-
First Coupling (Random Position 1):
-
In separate reaction vessels, add one portion of the resin.
-
To each vessel, add a different Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Shake at room temperature for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Mix and Deprotect:
-
Combine all resin portions into a single vessel.
-
Wash thoroughly with DMF.
-
Perform Fmoc deprotection as described in step 2.
-
-
Second Coupling (Fixed Position with this compound):
-
To the combined and deprotected resin, add this compound (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF. Note: The amino group of this compound is not protected, so it is ready for direct coupling after neutralization of the hydrochloride salt with DIPEA.
-
Shake at room temperature for 2 hours.
-
Perform a Kaiser test.
-
-
Subsequent Cycles: Repeat the split, couple, mix, and deprotect steps for the desired number of random positions.
-
Final Deprotection: After the final coupling, perform Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
Precipitate the peptides in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide library.
-
Protocol 2: On-Bead Screening of the Peptide Library
This protocol describes a basic binding assay to screen the library for peptides that interact with a target protein.
Materials and Reagents:
-
Peptide library on beads (before cleavage)
-
Target protein labeled with a fluorescent tag (e.g., FITC)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Microscope with fluorescence capabilities
-
Micromanipulator
Procedure:
-
Library Preparation: Wash the peptide library beads with PBS.
-
Blocking: Incubate the beads in blocking buffer for 1 hour to minimize non-specific binding.
-
Incubation with Target: Incubate the blocked beads with the fluorescently labeled target protein at a suitable concentration for 1-2 hours.
-
Washing: Wash the beads extensively with washing buffer to remove unbound target protein.
-
Identification of "Hits":
-
Observe the beads under a fluorescence microscope.
-
Beads that exhibit a strong fluorescent signal are considered "hits".
-
-
Isolation of "Hit" Beads: Manually isolate the fluorescent beads using a micromanipulator.
-
Peptide Sequencing: Determine the sequence of the peptide on the isolated beads using techniques such as Edman degradation or mass spectrometry.
Data Presentation
The following tables present hypothetical data that could be generated from the synthesis and screening of a peptide library created using this compound.
Table 1: Hypothetical Coupling Efficiency of this compound
| Coupling Cycle | Amino Acid | Coupling Reagent | Reaction Time (h) | Coupling Efficiency (%) |
| 1 | Fmoc-Ala-OH | HBTU/HOBt/DIPEA | 2 | 99.5 |
| 2 | This compound | HBTU/HOBt/DIPEA | 2 | 98.9 |
| 3 | Fmoc-Gly-OH | HBTU/HOBt/DIPEA | 2 | 99.7 |
Table 2: Characterization of a Hypothetical 3-mer Peptide Library (X-Phe-Y)
| Parameter | Value |
| Number of Variable Positions (X, Y) | 2 |
| Number of Amino Acids per Variable Position | 20 (L-amino acids) |
| Stereoisomers at Phe position | 2 (L and D) |
| Theoretical Library Diversity | 20 (X) * 2 (Phe) * 20 (Y) = 800 peptides |
| Resin Amount | 1 g |
| Bead Diameter | 100 µm |
| Approximate Number of Beads | ~1 x 10^6 |
Table 3: Hypothetical Screening Results for a Target Protein
| Library | Target Protein | Screening Method | Number of Beads Screened | Number of "Hits" | "Hit" Rate (%) |
| X-(DL-Phe)-Y | Protein Kinase Z | On-bead fluorescence assay | 1 x 10^6 | 50 | 0.005 |
Visualizations
Logical Relationships in Using this compound
Caption: Logical flow of using this compound to generate diverse and stable peptide libraries for screening.
Experimental Workflow for Peptide Library Synthesis and Screening
Caption: Workflow for creating and screening a peptide library using this compound.
Conclusion
The use of this compound as a building block in the synthesis of peptide libraries offers a novel approach to introduce stereochemical diversity and potentially enhance the stability of the resulting peptides. While the creation of a diastereomeric mixture adds complexity to the deconvolution and analysis of screening hits, it also expands the chemical space that can be explored in the quest for new bioactive peptides. The protocols and conceptual data presented here provide a framework for researchers to explore this innovative strategy in their drug discovery efforts. Careful planning of the library design and the development of robust analytical methods for hit identification are crucial for the successful application of this approach.
References
- 1. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 4. researchgate.net [researchgate.net]
Monitoring Reaction Completion of H-DL-Phe-OtBu.HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the completion of chemical reactions involving H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride). The successful incorporation of this amino acid derivative into a larger molecule is critical in many synthetic workflows, particularly in peptide synthesis and the development of active pharmaceutical ingredients (APIs). Accurate and timely monitoring of reaction completion ensures optimal yield, purity, and efficiency of the synthetic process.
Introduction
This compound is a protected form of the amino acid phenylalanine, where the carboxylic acid group is esterified as a tert-butyl ester. This protecting group strategy is common in peptide synthesis to prevent unwanted side reactions. Monitoring the consumption of this starting material and the formation of the desired product is crucial for process control. This guide outlines several common and effective analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Analytical Techniques for Reaction Monitoring
A summary of the primary techniques used to monitor the reaction progress is provided below. The choice of method will depend on the specific reaction conditions, available equipment, and the level of detail required.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Qualitative assessment of the presence of starting material, product, and byproducts based on their retention factors (Rf). | Rapid, inexpensive, simple setup. | Limited quantitative information, lower resolution than HPLC. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of components based on their interaction with a stationary phase packed in a column. | Quantitative data on the concentration of starting material, product, and impurities over time. | High resolution, accurate quantification, suitable for automation. | More complex instrumentation, requires method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about molecular structure. | Real-time, non-invasive monitoring of the disappearance of reactant signals and the appearance of product signals.[1][2] | Provides structural information, can be quantitative without calibration standards.[1][2] | Lower sensitivity than MS, higher equipment cost. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Confirmation of product identity by molecular weight, detection of intermediates and byproducts.[3] | High sensitivity, provides molecular weight information. | Can be destructive, may require chromatographic coupling for complex mixtures. |
Experimental Protocols
Thin-Layer Chromatography (TLC)
TLC is an excellent initial method for quickly assessing reaction progress.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (solvent system) - to be determined empirically
-
Visualization agent (e.g., UV lamp, ninhydrin stain, potassium permanganate stain)
-
Capillary tubes for spotting
Protocol:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture (e.g., 1-2 drops) and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: On a TLC plate, draw a faint baseline with a pencil. Using a capillary tube, spot the diluted starting material (this compound), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the baseline.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A common starting point for a mobile phase could be a mixture of a non-polar solvent and a polar solvent, such as 5% methanol in chloroform. The optimal solvent system will depend on the polarity of the product.
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if the compounds are UV active). Further visualization can be achieved by staining with ninhydrin (for primary amines) or potassium permanganate.
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material (this compound) is no longer visible in the lane of the reaction mixture. The appearance of a new spot corresponds to the product.
Example TLC Data Interpretation:
| Lane | Compound(s) | Expected Rf | Observation for Completion |
| 1 | This compound | Varies | Reference spot |
| 2 | Reaction Mixture | Varies | Disappearance of starting material spot, appearance of new product spot |
| 3 | Co-spot | Varies | Separation of starting material and product spots |
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on reaction conversion.
Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Example: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 220 nm.
-
Injection Volume: 10 µL
Protocol:
-
Method Development: Develop an HPLC method that provides good separation between the starting material (this compound) and the expected product.
-
Sample Preparation: At selected time intervals, quench a small aliquot of the reaction mixture and dilute it to an appropriate concentration with the mobile phase.
-
Injection and Analysis: Inject the prepared samples onto the HPLC system.
-
Data Processing: Integrate the peak areas of the starting material and the product. The percentage conversion can be calculated using the following formula:
-
% Conversion = [Area(product) / (Area(starting material) + Area(product))] * 100
-
Example HPLC Data Table:
| Time (min) | Peak Area (Starting Material) | Peak Area (Product) | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 30 | 875,000 | 375,000 | 30 |
| 60 | 437,500 | 812,500 | 65 |
| 120 | 62,500 | 1,187,500 | 95 |
| 180 | < 10,000 | 1,240,000 | > 99 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for real-time, non-invasive monitoring of the reaction.
Protocol:
-
Reference Spectra: Acquire ¹H NMR spectra of the starting material (this compound) and, if possible, the purified product to identify characteristic signals for each. For this compound, characteristic signals will include the aromatic protons of the phenyl ring and the protons of the tert-butyl group.
-
Reaction Monitoring:
-
In-situ (Online): If available, use an NMR tube designed for reactions or an online monitoring setup where the reaction mixture is circulated through the spectrometer.
-
Offline: At regular intervals, withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and prepare a sample for NMR analysis.
-
-
Data Analysis: Monitor the decrease in the integral of a characteristic peak of the starting material and the corresponding increase in the integral of a product peak. The relative integration of these peaks can be used to determine the reaction conversion.
Example ¹H NMR Signal Tracking:
| Compound | Characteristic ¹H Signal (ppm) | Change During Reaction |
| This compound | ~1.4 (s, 9H, -C(CH₃)₃) | Decreases |
| Product | Varies (e.g., shift in CHα proton) | Increases |
Mass Spectrometry (MS)
MS is a powerful tool for confirming the identity of the product and detecting any byproducts. It is often coupled with HPLC (LC-MS).
Protocol:
-
Sample Preparation: Prepare a diluted sample of the reaction mixture at a specific time point.
-
Infusion/Injection: Introduce the sample into the mass spectrometer, either directly via infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).
-
Analysis: Look for the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the expected mass of the product. The disappearance of the molecular ion peak of this compound can also be monitored.
Example Mass Spectrometry Data:
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₁₃H₂₀ClNO₂ | 257.76 | 222.15 (free base) |
| Example Product (e.g., Ac-DL-Phe-OtBu) | C₁₅H₂₁NO₃ | 263.33 | 264.16 |
Visualizing the Workflow
A generalized workflow for monitoring a chemical reaction is depicted below.
Caption: General workflow for monitoring reaction completion.
The logical relationship between selecting an analytical technique based on the required information can be visualized as follows.
Caption: Logic for selecting an appropriate analytical technique.
References
Troubleshooting & Optimization
Overcoming low coupling efficiency with H-DL-Phe-OtBu.HCl in SPPS
<content>## Technical Support Center: Overcoming Low Coupling Efficiency with H-DL-Phe-OtBu.HCl in SPPS
This guide provides troubleshooting strategies and frequently asked questions to address challenges encountered when using this compound in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound is primarily attributed to steric hindrance. The bulky tert-butyl (OtBu) protecting group on the phenylalanine side chain, combined with the inherent bulk of the phenylalanine residue itself, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric clash slows down the rate of amide bond formation, leading to incomplete coupling reactions and the presence of deletion sequences in the final product.[1]
Q2: How can I confirm that steric hindrance is the cause of my low yield?
A2: To confirm steric hindrance as the root cause, you can perform a test coupling with a less bulky amino acid under the same conditions. If the coupling efficiency is significantly higher with the less hindered residue, it strongly suggests that steric hindrance is the primary issue with this compound. Additionally, monitoring the reaction with a ninhydrin test can indicate the presence of unreacted primary amines, which points to a failed or incomplete coupling.[1]
Q3: What are the best coupling reagents to use for sterically hindered amino acids like this compound?
A3: For sterically hindered amino acids, more reactive coupling reagents are recommended to overcome the energy barrier for amide bond formation. Urionium/aminium-based reagents are generally more effective than carbodiimides in these situations. Reagents like HATU, HBTU, and COMU are excellent choices due to their high reactivity and ability to form highly activated esters.[2] The addition of additives like HOBt or Oxyma Pure can further enhance coupling efficiency and reduce the risk of side reactions.[2]
Troubleshooting Guide
Issue: Low Yield and Presence of Deletion Sequences
Possible Cause: Incomplete coupling of this compound due to steric hindrance.
Solutions:
-
Optimize Coupling Reagents and Conditions:
-
Switch to a more powerful coupling reagent.
-
Increase the equivalents of the amino acid and coupling reagent.
-
Extend the coupling reaction time.
-
-
Perform a Double Coupling:
-
After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of activated this compound. This can help drive the reaction to completion.
-
-
Increase Reaction Temperature:
-
Gently increasing the temperature can provide the necessary energy to overcome the activation barrier. However, this should be done with caution to avoid potential side reactions like racemization.
-
-
Cap Unreacted Amines:
-
If incomplete coupling persists, it is advisable to "cap" the unreacted N-terminal amines by acetylating them with acetic anhydride. This terminates the unreacted peptide chains, preventing the formation of deletion sequences and simplifying the purification of the desired full-length peptide.
-
Quantitative Data Summary
The choice of coupling reagent can significantly impact the efficiency of coupling sterically hindered amino acids. The following table summarizes the relative effectiveness of common coupling reagents.
| Coupling Reagent | Class | Relative Reactivity | Suitability for Hindered Couplings |
| DIC/HOBt | Carbodiimide | Moderate | Good, but may require longer reaction times |
| HBTU | Aminium/Uronium | High | Very Good |
| HATU | Aminium/Uronium | Very High | Excellent |
| COMU | Aminium/Uronium | Very High | Excellent, with improved safety profile |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol describes a method for coupling sterically hindered amino acids using HATU as the activating reagent.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.
Protocol 2: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple.
Materials:
-
Peptide-resin with unreacted amines
-
Acetic Anhydride
-
DIPEA or Pyridine
-
DMF
Procedure:
-
Washing: Wash the peptide-resin thoroughly with DMF (3 x 5 mL).
-
Capping Solution: Prepare a capping solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin extensively with DMF (5 x 5 mL).
Visual Guides
References
Technical Support Center: Troubleshooting Aggregation of Phenylalanine-Rich Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the aggregation of Phenylalanine-rich (Phe-rich) peptide sequences during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem with Phe-rich sequences?
A1: Peptide aggregation is a process where peptide monomers self-associate to form larger, often insoluble, structures.[1][2][3] This phenomenon is primarily driven by hydrophobic interactions, as the non-polar regions of the peptide chains attempt to minimize their exposure to the aqueous environment.[3] Phenylalanine, with its bulky and hydrophobic benzyl side chain, significantly contributes to this process. Peptides with a high content of hydrophobic amino acids like Phenylalanine are particularly prone to aggregation.[4] Aggregation can lead to several experimental issues, including poor solubility, loss of active peptide, altered bioactivity, and potential immunogenicity, which can compromise research and therapeutic development.
Q2: What are the initial signs that my Phe-rich peptide is aggregating?
A2: Early indications of peptide aggregation can be observed both during and after peptide synthesis. During solid-phase peptide synthesis (SPPS), signs of on-resin aggregation include shrinking of the resin, incomplete or slow coupling and deprotection reactions, and poor swelling of the peptide-resin complex. After cleavage and purification, the most common sign is the poor solubility of the lyophilized peptide. You may observe visible precipitates, cloudiness, or a gel-like consistency in your peptide solution. Over time, a solution that was initially clear may become cloudy, especially upon storage at 4°C.
Q3: How can I predict if my Phe-rich peptide sequence is likely to aggregate?
A3: While precise prediction is challenging, several sequence characteristics can indicate a higher likelihood of aggregation. Computational tools and algorithms like TANGO, AGGRESCAN, and Zyggregator can analyze a peptide sequence to identify aggregation-prone regions based on amino acid properties such as hydrophobicity and β-sheet propensity. Key sequence features that increase the risk of aggregation include:
-
A high percentage of hydrophobic residues, particularly Phe, Val, Ile, and Leu.
-
Alternating patterns of polar and non-polar residues.
-
Sequences with a high propensity to form β-sheets.
-
Peptide length, with longer peptides generally being less soluble.
Q4: Can environmental factors influence the aggregation of my Phe-rich peptide?
A4: Yes, external conditions play a crucial role in peptide aggregation. Key factors include:
-
pH: A peptide's solubility is often lowest at its isoelectric point (pI), where it has a net neutral charge. Adjusting the pH away from the pI can increase the net charge and improve solubility.
-
Temperature: Higher temperatures can increase the kinetic energy of peptide molecules, which may disrupt intermolecular interactions and prevent aggregation during certain experimental steps like coupling reactions. However, for some peptides, elevated temperatures can accelerate degradation or promote aggregation.
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.
-
Ionic Strength: The presence and concentration of salts can influence aggregation, though the effect can be sequence-dependent.
-
Agitation: Physical agitation can sometimes promote the formation of aggregates.
Troubleshooting Guides
Problem 1: My lyophilized Phe-rich peptide won't dissolve.
This is a common issue stemming from the hydrophobic nature of the peptide. A systematic approach to solubilization is recommended.
Troubleshooting Workflow:
Caption: Workflow for solubilizing Phe-rich peptides.
Detailed Steps:
-
Start Small: Always begin with a small test amount of your peptide to find the optimal solvent before dissolving the entire batch.
-
Aqueous First: Attempt to dissolve the peptide in sterile, distilled water. Sonication can help break up small particles and aid dissolution.
-
pH Adjustment: If water fails, adjust the pH. For acidic peptides, use a slightly basic buffer (e.g., 0.1% ammonium hydroxide). For basic peptides, use a slightly acidic solution (e.g., 0.1% TFA or 10% acetic acid).
-
Organic Solvents: For neutral or very hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile. Then, slowly add this concentrated solution to your aqueous buffer while vortexing.
-
Chaotropic Agents: As a last resort for highly aggregated peptides, strong denaturants like 6 M guanidine hydrochloride or 8 M urea can be used. Note that these will need to be removed during subsequent purification steps.
Problem 2: My peptide solution becomes cloudy over time.
This indicates that the peptide is aggregating in solution, even if it initially dissolved.
Preventative Measures:
-
Storage Conditions: Store peptide solutions at -20°C or -80°C. Thaw aliquots rapidly when needed and use them immediately. Avoid repeated freeze-thaw cycles.
-
pH and Buffers: Ensure the pH of your buffer is at least one unit away from the peptide's isoelectric point.
-
Additives: Consider including additives in your buffer to inhibit aggregation.
-
Arginine: 50-100 mM arginine can increase solubility.
-
Glycerol: A low percentage of glycerol (e.g., 2%) can help stabilize the peptide.
-
Boc-Phe-Phe-OH: In some cases, adding a low concentration of Boc-Phe-Phe-OH can act as a "capping agent" to interfere with the self-assembly of hydrophobic peptides.
-
Characterization of Peptide Aggregation
It is crucial to characterize the extent and nature of aggregation. The following table summarizes common analytical techniques.
| Technique | Information Provided | Sample Preparation |
| Visual Inspection | Presence of visible precipitates or cloudiness. | None |
| UV-Vis Spectroscopy | Can detect light scattering by aggregates, often seen as an increase in absorbance at higher wavelengths (e.g., 350 nm). | Dissolve peptide in a suitable buffer. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, providing information on the presence and size of aggregates. | Prepare a filtered (0.22 µm) solution of the peptide in a suitable buffer. |
| Analytical RP-HPLC | Soluble aggregates may appear as broad or early-eluting peaks. | Dissolve the peptide in an appropriate solvent for injection. |
| Thioflavin T (ThT) Fluorescence Assay | Detects the presence of amyloid-like fibrils, as ThT fluorescence increases upon binding to β-sheet structures. | Add ThT working solution to the peptide solution in a 96-well plate. |
| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure of the peptide and can detect conformational changes associated with aggregation (e.g., an increase in β-sheet content). | Prepare a solution of the peptide in a non-absorbing buffer. |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology of aggregates (e.g., amorphous aggregates, fibrils). | Apply a dilute solution of the peptide to a TEM grid and stain with a heavy metal salt. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol provides a systematic approach to finding a suitable solvent for a crude, hydrophobic peptide.
-
Weigh out a small, accurately known amount of your lyophilized peptide (e.g., 1 mg).
-
Add a defined volume of the primary solvent to be tested (e.g., 100 µL of sterile water) to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex the sample for 30 seconds and sonicate for 1-2 minutes.
-
Visually inspect the solution for any remaining particulate matter. A fully dissolved peptide should yield a clear solution.
-
If the peptide remains insoluble, sequentially add small aliquots of a co-solvent (e.g., acetonitrile, DMSO) or a pH-modifying agent (e.g., 0.1% TFA, 0.1% ammonium hydroxide) and repeat steps 3-4.
-
Once the peptide is dissolved, it can be diluted with the appropriate buffer for your application.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibril Detection
This protocol is used to detect the formation of amyloid-like fibrils.
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the hydrophobic peptide in an appropriate solvent and dilute it into the assay buffer (e.g., phosphate buffer, pH 7.4) to a final concentration that may promote aggregation (e.g., 10-50 µM).
-
Prepare a stock solution of Thioflavin T in the assay buffer (e.g., 1 mM).
-
-
Set up the Assay:
-
In a 96-well plate (preferably black with a clear bottom), add the peptide solution.
-
Add the ThT working solution to each well to a final concentration of ~10-20 µM.
-
Include a buffer-only control and a ThT-only control.
-
-
Measurement:
-
Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.
-
Protocol 3: Dynamic Light Scattering (DLS) Analysis
This protocol is for measuring the size distribution of particles in a peptide solution.
-
Prepare a stock solution of the peptide at a concentration of approximately 1 mg/mL in a buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or large particulates.
-
Place the sample in a disposable cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Set the measurement parameters, including temperature and solvent viscosity.
-
Perform the measurement, first with a buffer-only control to ensure no contamination.
-
Analyze the resulting size distribution data. An increase in the hydrodynamic radius compared to the expected monomeric size is indicative of aggregation.
Signaling Pathways and Logical Relationships
Logical Relationship: Factors Influencing Phe-Rich Peptide Aggregation
Caption: Factors contributing to Phe-rich peptide aggregation.
References
Technical Support Center: Optimizing Peptide Coupling Reactions with H-DL-Phe-OtBu.HCl
Welcome to the technical support center for optimizing the coupling of H-DL-Phe-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your peptide synthesis experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when coupling this compound?
A1: The three most critical factors are:
-
Neutralization of the Hydrochloride Salt: this compound is a salt. The amine must be deprotonated to its free base form to be nucleophilic and participate in the coupling reaction. This requires the addition of a suitable base.[1]
-
Choice of Coupling Reagent: The efficiency of the reaction, the speed of activation, and the potential for side reactions are heavily influenced by the coupling reagent.[2][3][4]
-
Racemization Prevention: While the starting material is a racemic mixture (DL-phenylalanine), it is crucial to prevent racemization of the N-protected amino acid being coupled to it, especially if it is chiral. The choice of coupling reagent, additives, base, and temperature all play a role in minimizing this side reaction.[5]
Q2: How much base should I use to neutralize this compound?
A2: You need at least one equivalent of base to neutralize the hydrochloride salt and liberate the free amine. However, many common coupling protocols, especially those using uronium or phosphonium salt reagents, require additional base to facilitate the reaction. A common practice is to use 2 to 3 equivalents of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Q3: Which coupling reagent is best for this reaction?
A3: The "best" reagent can depend on the specific amino acid you are coupling and the scale of your reaction. Uronium/aminium salts like HATU and HBTU are highly efficient and fast-acting, making them popular choices. Carbodiimides like DIC, when used with an additive like HOBt or OxymaPure, are also very effective and can be a more economical option.
Q4: Can I use H-L-Phe-OtBu.HCl or H-D-Phe-OtBu.HCl with these protocols?
A4: Yes. The protocols and troubleshooting advice provided here are directly applicable to the enantiomerically pure forms (H-L-Phe-OtBu.HCl and H-D-Phe-OtBu.HCl). The core principles of amine neutralization, carboxyl activation, and prevention of racemization of the coupling partner remain the same.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Neutralization: Insufficient base was added to liberate the free amine from the hydrochloride salt. | Ensure at least 1 equivalent of base is used for neutralization, plus the amount required for the coupling chemistry itself (often 1-2 additional equivalents). |
| Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough for the specific amino acid being coupled. | Switch to a more powerful coupling reagent. For example, if DIC/HOBt is failing, consider using HATU or HBTU. | |
| Poor Solvent Choice: The reagents may not be fully dissolved, or the solvent may not be suitable for the reaction. | Ensure all reagents are fully dissolved. DMF and NMP are generally good solvents for peptide coupling. For solution-phase synthesis, DCM or THF can also be used. | |
| Significant Racemization of the Coupled Amino Acid | Excess or Strong Base: Using a strong, unhindered base or a large excess of base can promote racemization of the activated amino acid. | Use a sterically hindered base like DIPEA. For sensitive couplings, consider a weaker base like N-methylmorpholine (NMM). Use the minimum amount of base necessary for the reaction. |
| High Reaction Temperature: Elevated temperatures can increase the rate of racemization. | Perform the coupling at 0 °C or room temperature. Avoid unnecessary heating. | |
| Over-activation: Allowing the N-protected amino acid to be "activated" by the coupling reagent for too long before adding the amine component can lead to racemization. | Add the this compound and base to the reaction mixture shortly after or concurrently with the activation of the carboxylic acid. | |
| Formation of Urea Byproduct (with DCC/DIC) | Use of DCC in Solution Phase: The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in many organic solvents, complicating purification. | For solution-phase synthesis, prefer DIC, as the diisopropylurea byproduct is more soluble and easier to remove during workup. For solid-phase synthesis, DIC is the standard choice over DCC. |
| Side Reaction with Asparagine or Glutamine | Dehydration of Side Chain: When coupling Asn or Gln using carbodiimides, the side-chain amide can be dehydrated to a nitrile. | Use pre-activated esters or coupling reagents like HBTU/HATU, which are less prone to causing this side reaction. Ensure the side chains are appropriately protected if necessary (e.g., with a Trityl group). |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Reagent Class | Example Reagent(s) | Molar Ratio (Acid:Reagent:Base) | Key Advantages | Key Disadvantages |
| Carbodiimides | DIC / HOBt | 1 : 1.1 : 2.1 | Cost-effective, widely used. | Slower reaction rates, potential for side reactions if no additive is used. |
| Phosphonium Salts | PyBOP | 1 : 1.1 : 3 | Highly effective, especially for hindered couplings. | Byproducts can sometimes be difficult to remove. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | 1 : 1.05 : 2.1 | Fast reaction times, high yields, low racemization. | Higher cost compared to carbodiimides. |
Table 2: Common Solvents for Peptide Coupling
| Solvent | Phase | Typical Use & Characteristics |
| Dimethylformamide (DMF) | Solution & Solid | Excellent solvating properties for most amino acids and reagents. High boiling point. |
| N-Methyl-2-pyrrolidone (NMP) | Solution & Solid | Similar to DMF, sometimes superior for preventing aggregation in solid-phase synthesis. |
| Dichloromethane (DCM) | Solution | Good for solution-phase synthesis, easy to remove due to low boiling point. |
| Tetrahydrofuran (THF) | Solution | Often used in solution-phase synthesis. |
Experimental Protocols
Protocol 1: General Coupling using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the mixture and stir for 2-5 minutes at room temperature.
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Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF. Add this solution to the activated amino acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (for solution phase): Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography.
Protocol 2: General Coupling using DIC/OxymaPure
-
Preparation: In a round-bottom flask under an inert atmosphere, suspend the N-protected amino acid (1.0 eq), this compound (1.05 eq), and OxymaPure (1.1 eq) in anhydrous DCM.
-
Neutralization: Add NMM (2.1 eq) to the suspension to neutralize the hydrochloride salt and facilitate the reaction.
-
Coupling: Cool the mixture to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (for solution phase): Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography.
Visualizations
Caption: A generalized workflow for the solution-phase coupling of this compound.
References
Identification and characterization of side-products in reactions with H-DL-Phe-OtBu.HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-DL-Phe-OtBu.HCl. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the identification and characterization of common side-products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the hydrochloride salt of the tert-butyl ester of DL-phenylalanine. It is a racemic mixture, containing both the D- and L-enantiomers of phenylalanine tert-butyl ester. This compound is primarily used as a building block in peptide synthesis and in the development of various pharmaceutical compounds. The tert-butyl ester protects the carboxylic acid functionality of the phenylalanine, allowing for selective reaction at the amino group.
Q2: What are the most common side-products observed in reactions involving this compound?
A2: The most frequently encountered side-products in reactions with this compound are:
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Diketopiperazines (DKPs): Cyclic dipeptides formed from the intramolecular cyclization of a dipeptide intermediate.
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Racemization/Epimerization Products: Changes in the stereochemistry at the alpha-carbon of the phenylalanine residue.
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N-Acylurea Derivatives: Formed when using carbodiimide-based coupling reagents (e.g., DCC, DIC).
-
tert-Butylation Products: Alkylation of nucleophilic side chains or other molecules in the reaction mixture by the tert-butyl cation.
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Premature Deprotection of the tert-Butyl Ester: Cleavage of the tert-butyl ester group under acidic conditions.
Troubleshooting Guide
Issue 1: Formation of an Unexpected Cyclic By-product
Question: After coupling this compound with another amino acid, I observe a significant amount of a cyclic by-product with a mass corresponding to the dipeptide minus a molecule of water. What is this and how can I minimize it?
Answer: This is likely a diketopiperazine (DKP) . DKP formation is a common side reaction in peptide synthesis, particularly after the formation of a dipeptide. The free N-terminus of the dipeptide can attack the ester carbonyl, leading to cyclization and cleavage from the resin (in solid-phase synthesis) or elimination of the alcohol (in solution-phase).
Strategies to Minimize Diketopiperazine Formation:
-
Choice of Coupling Reagents: Utilize coupling reagents known to suppress DKP formation, such as those based on phosphonium or uronium salts (e.g., HBTU, HATU).
-
Control of Base: The choice and amount of base are critical. Excess base can promote DKP formation. Use the stoichiometric amount of a hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).
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Immediate Subsequent Coupling: After the formation of the dipeptide, proceed immediately to the next coupling step to minimize the time the free N-terminus is available for cyclization.
-
Use of Dipeptide Building Blocks: In some cases, synthesizing the desired dipeptide separately and then incorporating it into the larger peptide chain can circumvent the conditions that favor DKP formation.
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Influence of Racemic Mixture: The presence of both D- and L-isomers can sometimes influence the rate of DKP formation. The cis conformation of the peptide bond, which is a precursor to cyclization, can be favored in D-L or L-D dipeptides, potentially increasing the likelihood of DKP formation compared to L-L or D-D dipeptides.
Issue 2: Loss of Stereochemical Purity
Question: My final peptide product shows diastereomeric impurities. What could be the cause and how can I prevent it?
Answer: The presence of diastereomeric impurities indicates that racemization or epimerization has occurred at the chiral center of one or more amino acid residues. Since you are starting with a racemic mixture (DL-phenylalanine), you will inherently have diastereomeric products if you couple it with a chiral amino acid. However, if you are using an enantiopure amino acid and still observe racemization, the following factors should be considered:
Factors Influencing Racemization and Mitigation Strategies:
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Activation Method: The activation of the carboxylic acid group is a critical step where racemization can occur, often through the formation of an oxazolone intermediate.
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Solution: Use coupling reagents with additives that suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). Uronium/phosphonium-based reagents (HBTU, HATU) are generally less prone to causing racemization than carbodiimides alone.
-
-
Base: The type and amount of base used can significantly impact racemization.
-
Solution: Avoid strong bases and use sterically hindered bases like DIPEA or weaker bases like NMM in stoichiometric amounts.
-
-
Temperature: Higher reaction temperatures can increase the rate of racemization.
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Solution: Perform coupling reactions at low temperatures (e.g., 0 °C) and allow the reaction to warm to room temperature slowly.
-
-
Solvent: The polarity of the solvent can influence the rate of racemization.
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Solution: Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used. The choice of solvent can be optimized to minimize racemization for a specific reaction.
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Issue 3: Presence of By-products from Coupling Reagents
Question: I am using dicyclohexylcarbodiimide (DCC) as a coupling agent and observe a white precipitate that is difficult to remove. What is this and what are my alternatives?
Answer: The white precipitate is likely dicyclohexylurea (DCU) , a by-product of DCC-mediated coupling reactions. While effective, the formation of insoluble DCU can complicate purification. Another potential side-product is the formation of an N-acylurea , where the activated carboxylic acid rearranges instead of reacting with the amine.
Solutions and Alternatives:
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Filtration: DCU can often be removed by filtration, although some may remain in solution.
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Alternative Carbodiimides: Consider using diisopropylcarbodiimide (DIC), which forms a more soluble diisopropylurea (DIU) by-product that is easier to remove during workup.
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Alternative Coupling Reagents: Switch to phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) based coupling reagents. These do not produce insoluble urea by-products and often lead to higher yields and lower racemization.
Issue 4: Unwanted Alkylation of Other Residues
Question: In a later step involving acid-catalyzed deprotection, I am observing by-products with an additional mass of 56 Da. What is happening?
Answer: This mass increase corresponds to the addition of a tert-butyl group. During the acidic cleavage of the tert-butyl ester (or a Boc protecting group), a stable tert-butyl cation is formed. This cation is an electrophile and can alkylate nucleophilic side chains of other amino acids in your peptide, such as tryptophan, methionine, or cysteine.
Prevention of tert-Butylation:
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Use of Scavengers: Always include scavengers in your cleavage cocktail to quench the tert-butyl cations. Common scavengers include:
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Triisopropylsilane (TIS)
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Water
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Thioanisole
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1,2-Ethanedithiol (EDT)
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Quantitative Data Summary
While specific quantitative data for side-product formation in every possible reaction with this compound is extensive and highly dependent on the specific reaction conditions and coupling partners, the following table provides a representative summary of potential side-product levels under different conditions, based on literature for similar systems.
| Side-Product | Coupling Condition | Typical Percentage (%) | Notes |
| Diketopiperazine | High temperature, excess base | 10 - 50+ | Highly sequence and solvent dependent. |
| Optimized conditions (low temp, stoichiometric base) | < 5 | Can often be minimized to negligible levels. | |
| Racemization | Carbodiimide alone | 5 - 20 | Highly dependent on the amino acid being activated. |
| Carbodiimide + HOBt/Oxyma | < 2 | Additives significantly suppress racemization. | |
| Uronium/Phosphonium reagents | < 1 | Generally considered low-racemization methods. | |
| N-Acylurea | Carbodiimide coupling | 1 - 10 | Dependent on reaction time and temperature. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for the Identification of Side-Products
This protocol outlines a general method for the analysis of a peptide synthesis reaction mixture to identify the main product and potential side-products.
Materials:
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Sample from the reaction mixture
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HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
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C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system coupled to a mass spectrometer (LC-MS)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 214 nm and 280 nm
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Gradient:
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0-5 min: 5% B
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5-25 min: Linear gradient from 5% to 95% B
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25-30 min: 95% B
-
30-31 min: Linear gradient from 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: m/z 100 - 2000
-
-
Data Analysis:
-
Identify the peak corresponding to the expected product based on its retention time and mass-to-charge ratio.
-
Analyze the mass spectra of other peaks to identify potential side-products by comparing their masses to the theoretical masses of expected impurities (e.g., diketopiperazine, N-acylurea, +56 Da for tert-butylation).
-
Protocol 2: Chiral HPLC for Quantification of Racemization
This protocol is designed to separate and quantify the diastereomers of a dipeptide to assess the level of racemization.
Materials:
-
Dipeptide sample
-
Chiral HPLC column (e.g., a column with a cyclodextrin-based or other chiral stationary phase)
-
Isocratic mobile phase (e.g., a mixture of hexane and ethanol with a small percentage of trifluoroacetic acid, to be optimized for the specific column and analytes)
-
HPLC system with UV detection
Procedure:
-
Sample Preparation: Dissolve the purified dipeptide in the mobile phase to a concentration of about 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min (as per column manufacturer's recommendation)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 214 nm or another appropriate wavelength
-
Mobile Phase: An optimized isocratic mixture of solvents.
-
-
Data Analysis:
-
Integrate the peak areas of the two separated diastereomers.
-
Calculate the percentage of the undesired diastereomer to determine the extent of racemization.
-
Visualizations
Purification strategies for crude peptides synthesized with H-DL-Phe-OtBu.HCl
Topic: Purification Strategies for Crude Peptides Synthesized with H-DL-Phe-OtBu.HCl
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the purification of crude peptides synthesized using H-DL-Phenylalanine tert-butyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides synthesized with this compound?
The main challenges stem from the starting material itself. Using a DL-racemic mixture of phenylalanine introduces diastereomers into the final peptide if other chiral amino acids are present. These diastereomers often have very similar physicochemical properties, making their separation difficult. Additionally, the tert-butyl (OtBu) ester protecting group at the C-terminus requires strong acidic conditions for cleavage, which can lead to the formation of specific byproducts.
Q2: What are the most common impurities to expect in the crude product?
After solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities.[1] Key impurities include:
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Diastereomers: Peptides with the same sequence but differing in the stereochemistry at the Phenylalanine residue.
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Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.[2][3]
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Truncated Peptides: Sequences that are shorter than the target peptide.[1]
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Incompletely Deprotected Peptides: Peptides where the C-terminal OtBu group or other side-chain protecting groups remain.[4]
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t-Butylated Adducts: During cleavage with trifluoroacetic acid (TFA), the released t-butyl cation can alkylate nucleophilic residues like Tryptophan, Methionine, or Cysteine.
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Reagent Adducts: Residual scavengers or reagents from the synthesis and cleavage process.
Q3: What is the standard purification method for these types of peptides?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for purifying synthetic peptides. The separation is based on the hydrophobicity of the peptide. A C18-modified silica column is most common, using a water/acetonitrile mobile phase system containing an ion-pairing agent like trifluoroacetic acid (TFA).
Q4: Can I use Flash Chromatography for purification?
Yes, High-Performance Flash Chromatography (HPFC) is a viable alternative or complementary technique. It is particularly useful as a pre-purification step to enrich the target peptide and remove a significant amount of impurities before a final "polishing" step with RP-HPLC. This can increase throughput and reduce the load on the more expensive preparative HPLC columns.
Q5: How does the presence of a D-amino acid affect purification?
The inclusion of a D-amino acid can alter the peptide's conformation and hydrophobicity compared to its all-L counterpart. While this can be beneficial for stability, it creates the challenge of separating the desired diastereomer from others. The key is to develop an HPLC method with sufficient selectivity to resolve these closely eluting species.
Troubleshooting Guide
Problem: My HPLC chromatogram shows broad peaks and poor resolution.
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Possible Cause 1: Suboptimal Mobile Phase. The concentration of the ion-pairing agent (e.g., TFA) may be insufficient.
-
Solution: Increase the TFA concentration in your mobile phases from the typical 0.1% up to 0.5%. This can significantly sharpen peaks by ensuring all components are fully protonated.
-
-
Possible Cause 2: Inappropriate Gradient. The elution gradient may be too steep, causing compounds to elute too quickly and merge.
-
Solution: Optimize the gradient based on an analytical HPLC run. A common strategy is to use a shallow gradient (e.g., 1% increase in organic solvent per minute) around the elution point of your target peptide.
-
-
Possible Cause 3: Peptide Solubility Issues. The crude peptide may not be fully dissolved in the injection solvent, or it may be precipitating on the column.
-
Solution: Ensure the peptide is fully dissolved. Solvents like DMSO or DMF are sometimes used for difficult-to-dissolve crude peptides, but their use should be minimized as they can affect peak shape. Pre-purification with flash chromatography can often improve the solubility of the partially purified product.
-
Problem: I see an unexpected peak with a mass increase of +56 Da.
-
Possible Cause: t-Butylation. This mass difference corresponds to the addition of a tert-butyl group. During TFA-mediated cleavage of the OtBu ester and other tBu-based side-chain protecting groups, reactive t-butyl cations are generated. These can attach to electron-rich side chains.
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Solution: Ensure an adequate amount and type of scavenger is used in the cleavage cocktail. A common cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). For peptides containing cysteine, 1,2-ethanedithiol (EDT) can be added to the cocktail to prevent t-butylation of the thiol group.
-
Problem: I can't separate two major peaks that have the same mass.
-
Possible Cause: Diastereomers. Since the synthesis used DL-Phe, you have likely synthesized diastereomers of your target peptide. These isomers can be very difficult to separate using standard RP-HPLC conditions.
-
Solution 1: Method Optimization. Experiment with different HPLC conditions. Changing the organic modifier (e.g., methanol instead of acetonitrile), the ion-pairing agent, the column temperature, or using a much shallower gradient can sometimes improve resolution.
-
Solution 2: Different Stationary Phase. If a C18 column is not providing separation, try a different stationary phase, such as C4 or Phenyl-Hexyl, which offer different selectivities.
-
Solution 3: Chiral Chromatography. In very challenging cases, a chiral HPLC column and method may be required to resolve the diastereomers.
-
Experimental Protocols & Data
Protocol 1: Cleavage and t-Butyl Group Deprotection
This procedure removes the peptide from the resin and cleaves the C-terminal tert-butyl ester and other acid-labile side-chain protecting groups.
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail Addition: Add a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Use approximately 10 mL of cocktail per gram of resin.
-
Reaction: Stir or gently agitate the mixture at room temperature for 2-4 hours. The exact time may need to be optimized.
-
Filtration: Filter the resin and wash it 2-3 times with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a 10-fold excess of cold diethyl ether with stirring.
-
Isolation: A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide under vacuum to remove residual ether.
Protocol 2: Purification by RP-HPLC
-
System Preparation: Use a preparative HPLC system with a C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a water/acetonitrile mixture. If solubility is low, a small amount of acetic acid or DMSO can be added. Filter the sample through a 0.45 µm filter.
-
Method Development: First, perform an analytical run to determine the retention time of the target peptide.
-
Preparative Run: Based on the analytical run, program a shallow linear gradient for the preparative separation. For example, if the peptide elutes at 35% Solvent B, a gradient of 25-45% Solvent B over 40-60 minutes may be effective.
-
Fraction Collection: Collect fractions based on the UV detector signal (typically monitored at 210-220 nm).
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Data Presentation: Comparison of Purification Techniques
The following table compares High-Performance Flash Chromatography (HPFC) and traditional Reversed-Phase HPLC (RP-HPLC) for peptide purification, highlighting the strengths of each method.
| Feature | High-Performance Flash Chromatography (HPFC) | Reversed-Phase HPLC (RP-HPLC) |
| Primary Use | Rapid pre-purification, enrichment, bulk impurity removal | High-resolution final purification ("polishing") |
| Loading Capacity | High (processes more peptide per injection) | Low to moderate |
| Separation Time | Short (e.g., ~27 minutes per run) | Long (e.g., ~40-160 minutes per run) |
| Resolution | Lower | High |
| Cost | Lower (reduced solvent consumption and time) | Higher |
| Typical Outcome | Increased purity (e.g., from 20% to 66%) | Final purity >95% or >98% |
Visualizations
Peptide Purification Workflow
The diagram below illustrates the general workflow for purifying a crude synthetic peptide from cleavage to the final, lyophilized product.
Caption: General workflow for synthetic peptide purification.
Troubleshooting Decision Tree for HPLC Purification
This logical diagram provides a step-by-step guide for troubleshooting common issues encountered during RP-HPLC purification.
Caption: Troubleshooting common HPLC purification issues.
Formation of t-Butylation Byproducts
This diagram illustrates the fate of the t-butyl cation generated during acid-mediated deprotection.
Caption: Reaction pathways for t-butyl cations during cleavage.
References
Technical Support Center: Managing Steric Hindrance in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance from the tert-butyl group during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is the tert-butyl group particularly problematic in coupling reactions?
A: Steric hindrance is a phenomenon where the size of a functional group on a molecule impedes a chemical reaction.[1] The tert-butyl group, with its three methyl groups attached to a central carbon, is exceptionally bulky. This bulk can physically block the approach of the catalyst and the coupling partner to the reaction center, slowing down or preventing the desired bond formation.[1][2] This hindrance is a common cause for low yields or failed reactions when dealing with substrates bearing this group, especially in ortho-positions.[2]
Q2: My Suzuki-Miyaura coupling reaction with a tert-butyl substituted aryl halide is giving a low yield. What are the common causes and how can I troubleshoot it?
A: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates are often due to several factors:
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Inefficient Oxidative Addition: The bulky tert-butyl group can hinder the initial step where the palladium catalyst inserts into the carbon-halide bond.
-
Slow Reductive Elimination: The final step to form the C-C bond can also be slowed down by steric congestion around the metal center.[3]
-
Catalyst Deactivation: The catalyst may become inactive due to exposure to air or impurities.
To troubleshoot, consider the following:
-
Switch to a Bulkier, More Electron-Rich Ligand: Standard ligands like triphenylphosphine are often ineffective. Buchwald ligands such as SPhos, XPhos, and RuPhos are designed for sterically demanding substrates. N-heterocyclic carbene (NHC) ligands have also shown high activity and stability.
-
Optimize the Base and Solvent: Potassium phosphate (K₃PO₄) is often a reliable base for hindered couplings. For less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary. Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.
-
Increase the Reaction Temperature: Higher temperatures (100-140 °C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Microwave irradiation can also be a powerful tool for rapid heating.
Q3: I am observing significant amounts of dehalogenated starting material in my coupling reaction. What causes this side reaction?
A: Dehalogenation, or hydrodehalogenation, is a common side reaction where the halide on the starting material is replaced by a hydrogen atom. This can be caused by:
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Presence of Water or Protic Impurities: Trace amounts of water can lead to this side reaction. Ensure all reagents and solvents are anhydrous.
-
Ligand-Dependent β-Hydride Elimination: This is a competing pathway that can be minimized by choosing an appropriate ligand.
Q4: Are there alternatives to palladium catalysts for coupling substrates with bulky tert-butyl groups?
A: Yes, nickel-based catalysts are a viable alternative, particularly for Kumada couplings involving tert-butyl Grignard reagents. Nickel catalysts can be effective for forming C(sp²)-C(sp³) bonds and can sometimes offer different reactivity and selectivity compared to palladium. In some cases, ligand-free nickel-catalyzed couplings have been successful. Additionally, tert-butylamine has been identified as a beneficial additive in nickel-photoredox cross-coupling reactions, acting as both a ligand and a base.
Troubleshooting Guides
Guide 1: Low or No Yield in Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution | Citation |
| Low to no product formation | Ineffective catalyst/ligand system for the sterically hindered substrate. | Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. Consider using a pre-catalyst for improved activity. | |
| Insufficient reaction temperature to overcome the activation energy barrier. | Gradually increase the reaction temperature in increments of 10-20 °C. Consider using a higher-boiling solvent like xylenes or employing microwave irradiation. | ||
| Inappropriate base or solvent. | Use a finely powdered, anhydrous base like K₃PO₄ or Cs₂CO₃. For challenging couplings, stronger bases like K-OtBu may be effective. Ensure the use of anhydrous, degassed solvents such as toluene or dioxane. | ||
| Significant dehalogenation of starting material | Presence of protic impurities. | Use anhydrous solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere. | |
| The chosen ligand promotes β-hydride elimination. | Screen different classes of ligands. Some ligands are specifically designed to minimize this side reaction. | ||
| Homocoupling of the boronic acid | Catalyst deactivation or slow transmetalation. | Ensure a robust inert atmosphere to prevent catalyst oxidation. Consider using a more stable boronic ester (e.g., pinacol ester). |
Guide 2: Challenges in Buchwald-Hartwig Amination with tert-Butyl Anilines
| Problem | Possible Cause | Suggested Solution | Citation |
| Low conversion of starting materials | Steric hindrance preventing amine coordination and reductive elimination. | Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) which are known to be effective for hindered amines. | |
| The base is not strong enough to deprotonate the hindered amine. | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). | ||
| Decomposition of starting material or product | High reaction temperatures. | While heating is often necessary, excessive temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period. |
Quantitative Data Summary
Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3,5-tri-iso-propylbenzene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) | AntPhos (4) | K₃PO₄ | Xylenes | 130 | 12 | 92 | |
| 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ (1) | NHC-Pd-G3 (2) | t-BuOK | Dioxane | 80 | 12 | 98 | |
| 1-Bromo-2,6-dimethylnaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | BI-DIME (4) | K₃PO₄ | Toluene | 110 | 12 | 95 |
Table 2: Representative Conditions for Other Cross-Coupling Reactions
| Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst (mol%) | Ligand/Additive | Base/Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Buchwald-Hartwig | 4-Chloro-tert-butylbenzene | Aniline | P7 (0.5) | L7 (0.5 mol%) | NaOtBu | 1,4-Dioxane | 80 | - | 95 | |
| Negishi | 2-Chloroanisole | p-Tolylzinc chloride | Precatalyst 3c (0.1) | L3 (0.1 mol%) | - | THF | 75 | 20 min | >95 (GC) | |
| Kumada | 2-Bromonaphthalene | t-BuMgCl | NiCl₂·(H₂O)₁.₅ (2.5) | Ligand-free | - | THF | -10 | 30 min | 62 | |
| Ni-Photoredox C-N | 4-Bromobenzonitrile | 2,3-Dihydroindole | NiBr₂·glyme (5) | tert-butyl amine | - | DMA | 25 | 16 h | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, finely powdered, 3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Chloride
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Hindered aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of dioxane.
-
Add the aryl chloride and the amine to the Schlenk tube.
-
Add the catalyst/ligand solution to the Schlenk tube, followed by the remaining anhydrous, degassed dioxane.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Simplified catalytic cycle for a cross-coupling reaction.
References
Technical Support Center: Addressing Solubility Issues of Protected Amino Acids in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are some Fmoc-protected amino acids poorly soluble in standard peptide synthesis solvents like DMF or NMP?
A1: The solubility of Fmoc-protected amino acids is primarily influenced by the physicochemical properties of their side chains.[1] Highly hydrophobic or bulky side chains can lead to strong intermolecular interactions, causing the molecules to aggregate and resist dissolution in common polar aprotic solvents.[1][2] For example, Fmoc-Asn-OH and Fmoc-Gln-OH exhibit very low solubility in DMF and NMP.[3] The α-amino-protecting group itself should ideally enhance solubility in common solvents.[4]
Q2: Which solvents are recommended for dissolving protected amino acids?
A2: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the primary solvents of choice for solid-phase peptide synthesis (SPPS) due to their ability to effectively solvate the growing peptide chain and the protected amino acid monomers. For particularly difficult-to-dissolve amino acids, especially those with hydrophobic side chains, the use of co-solvents like Dimethyl sulfoxide (DMSO) or Dichloromethane (DCM) in small amounts can be beneficial. In some cases, mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have proven effective for dissolving sparingly-soluble protected peptides.
Q3: Can heating or sonication improve the solubility of a protected amino acid?
A3: Yes, both techniques can be effective. Gentle warming to 30-40°C can increase the solubility of protected amino acids. However, prolonged heating at higher temperatures should be avoided to prevent potential degradation. Sonication utilizes ultrasonic waves to break up solid aggregates, which can accelerate the dissolution process and is particularly useful for compounds that are slow to dissolve.
Q4: What are "difficult sequences" and how do they relate to solubility issues?
A4: "Difficult sequences" are peptide chains that are prone to aggregation and poor solvation while attached to the solid support. This often occurs with sequences rich in hydrophobic and β-branched amino acids like valine, isoleucine, leucine, and phenylalanine. This aggregation can hinder both the deprotection and coupling steps, leading to incomplete reactions and low yields.
Q5: How do pseudoproline dipeptides help with solubility and aggregation?
A5: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that introduce a "kink" into the peptide backbone, similar to proline. This structural disruption interferes with the inter-chain hydrogen bonding that leads to the formation of β-sheet structures and subsequent aggregation. By preventing aggregation, pseudoprolines enhance the solvation of the growing peptide chain, leading to improved coupling efficiency and higher purity of the final peptide.
Troubleshooting Guide
Problem: My protected amino acid is not dissolving in DMF or NMP at the desired concentration.
-
Initial Steps:
-
Vortex/Agitate: Ensure vigorous mixing of the solution.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes.
-
Gentle Warming: Warm the solution to 30-40°C for a short period.
-
-
Advanced Strategies (If solubility is still an issue):
-
Co-solvent Addition: Add a small amount (up to 10% v/v) of a co-solvent like DMSO or DCM dropwise while vortexing.
-
Chaotropic Agents: For on-resin issues, washing with a solution containing a chaotropic agent like LiCl can help disrupt aggregates.
-
Solvent Mixtures: A "magic mixture" of DCM, DMF, and NMP (1:1:1) has been shown to be effective for synthesizing hydrophobic peptides.
-
Problem: I am observing poor coupling efficiency and suspect on-resin aggregation.
-
Symptoms:
-
Poor resin swelling.
-
Slow or incomplete Fmoc deprotection.
-
False negatives in colorimetric tests like the Kaiser test.
-
-
Solutions:
-
Incorporate Pseudoproline Dipeptides: Substitute a serine or threonine residue with a corresponding pseudoproline dipeptide to disrupt secondary structure formation.
-
Backbone Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of amino acid residues to prevent hydrogen bonding.
-
Optimize Synthesis Conditions:
-
Switch to a more effective coupling reagent.
-
Increase the coupling temperature.
-
Use a lower substitution resin to increase the distance between peptide chains.
-
-
Data Presentation: Solvent Recommendations for Protected Amino Acids
| Amino Acid Characteristic | Primary Solvents | Co-Solvents / Additives |
| Standard Fmoc-Amino Acids | DMF, NMP | - |
| Hydrophobic Fmoc-Amino Acids | NMP (often superior to DMF) | DMSO, DCM (up to 10% v/v) |
| Fmoc-Asn(Trt)-OH & Fmoc-Gln(Trt)-OH | DMF, NMP | - |
| Aggregation-Prone Sequences (On-Resin) | DMF, NMP | Chaotropic salts (e.g., LiCl), "Magic Mixture" (DCM:DMF:NMP 1:1:1) |
Experimental Protocols
Protocol 1: Standard Dissolution of a Protected Amino Acid
-
Weigh the desired amount of the protected amino acid into a clean, dry vial.
-
Add the calculated volume of high-purity DMF or NMP to achieve the target concentration.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
If the solid is not fully dissolved, proceed to Protocol 2.
Protocol 2: Enhanced Dissolution Using Sonication and Warming
-
Following Protocol 1, place the vial in an ultrasonic bath.
-
Sonicate for 10-15 minutes, monitoring for dissolution.
-
If solubility is still limited, warm the vial in a water bath to 30-40°C for 5-10 minutes with occasional vortexing.
-
Allow the solution to cool to room temperature before use.
-
If the protected amino acid is still not dissolved, proceed to Protocol 3.
Protocol 3: Dissolution with a Co-solvent
-
Following Protocol 2, add a co-solvent dropwise while vortexing.
-
Option A (DMSO): Add DMSO up to 10% (v/v) of the total volume.
-
Option B (DCM): Add DCM up to 10% (v/v) of the total volume.
-
-
Continue to vortex or sonicate until the solid is fully dissolved.
Protocol 4: Manual Coupling with a Pseudoproline Dipeptide
-
Dissolve the pseudoproline dipeptide (5 equivalents) and a coupling reagent (e.g., HBTU, 5 equivalents) in a minimum volume of DMF or NMP.
-
Add DIPEA (10 equivalents) and mix thoroughly.
-
Immediately add the solution to the Fmoc-deprotected peptide resin.
-
Agitate for 1-2 hours.
-
Monitor the completion of the coupling reaction using a suitable test (e.g., TNBS test).
Visualizations
Caption: Troubleshooting workflow for dissolving protected amino acids.
Caption: Addressing on-resin peptide aggregation.
References
Technical Support Center: Cleavage of Peptides with Acid-Labile Protecting Groups
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and detailed protocols for the critical step of cleaving peptides from solid-phase resins and removing acid-labile protecting groups using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is a cleavage cocktail and why is it necessary?
A1: A cleavage cocktail is a solution used to cleave the synthesized peptide from its solid support and simultaneously remove the temporary side-chain protecting groups. The primary component is a strong acid, almost always trifluoroacetic acid (TFA). However, the cleavage of protecting groups generates highly reactive carbocations (e.g., tert-butyl cations) that can re-attach to or modify sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these undesired side reactions, "scavengers" are added to the TFA to trap these reactive species. The complete mixture of TFA and scavengers is known as the cleavage cocktail.[1][2]
Q2: How do I choose the right cleavage cocktail for my peptide?
A2: The optimal cleavage cocktail depends entirely on the amino acid composition of your peptide. For peptides without sensitive residues, a simple mixture of TFA, water, and triisopropylsilane (TIS) is often sufficient. However, for peptides containing residues like Cys, Met, Trp, or Arg, more complex cocktails with specific scavengers are required to prevent side reactions such as oxidation and alkylation.[1][3] A general guideline is to use more robust cocktails like Reagent K for peptides with multiple sensitive residues.[2]
Q3: What are the most common side-chain protecting groups removed during TFA cleavage?
A3: The most common acid-labile protecting groups used in Fmoc-based solid-phase peptide synthesis include:
-
tBu (tert-butyl) for Ser, Thr, Tyr, Asp, Glu.
-
Boc (tert-butoxycarbonyl) for Lys, His, Trp.
-
Trt (trityl) for Cys, His, Asn, Gln.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for Arg.
These groups are designed to be stable during peptide synthesis but are efficiently removed by high concentrations of TFA.
Q4: How long should the cleavage reaction be performed?
A4: A standard cleavage time is 1.5 to 3 hours at room temperature. For most peptides and protecting groups, a 2-hour reaction is sufficient. However, peptides with multiple Arg(Pbf) residues or other difficult-to-remove groups may require longer cleavage times, up to 4 hours. It is advisable to perform a small-scale trial cleavage to optimize the reaction time for a new peptide. Prolonged exposure to TFA beyond 4 hours can lead to peptide degradation.
Troubleshooting Guide
Issue 1: Low Peptide Yield After Precipitation
-
Q: My peptide did not precipitate well in cold ether, resulting in a low yield. What could be the cause?
-
A: This is common for small peptides (less than 6 amino acids) or highly hydrophobic peptides. They can remain soluble in the ether/TFA mixture. If this occurs, you can evaporate the ether and TFA, redissolve the residue in an aqueous solution like 10% acetic acid, and then lyophilize to recover the peptide.
-
-
Q: The final yield of my peptide is very low, although I saw a precipitate. What are other possible reasons?
-
A: Low yield can result from incomplete cleavage from the resin. Ensure your cleavage cocktail is freshly prepared and that the resin was dry before adding the cocktail, as residual solvents like DMF can neutralize TFA. Another possibility is the reattachment of the peptide to the resin, a side reaction that can occur with C-terminal Trp, Tyr, or Met residues. Using an appropriate scavenger cocktail can minimize this.
-
Issue 2: Incomplete Deprotection or Unexpected Masses
-
Q: My mass spectrometry results show peaks corresponding to the peptide with protecting groups still attached. Why did this happen?
-
A: Incomplete deprotection is often due to insufficient cleavage time or a suboptimal cleavage cocktail. Arginine protecting groups like Pmc and Mtr are notoriously difficult to remove and may require extended cleavage times (4 hours or more). The Pbf group is generally easier to cleave, typically within 2-4 hours. For peptides with multiple Arg residues, using a stronger cocktail like Reagent R is recommended.
-
-
Q: I see unexpected mass additions of +56 Da or +72 Da in my MS analysis. What are these?
-
A: A +56 Da mass addition typically corresponds to the alkylation of a sensitive residue by a tert-butyl cation, a common side reaction if scavenging is inefficient. Tryptophan, Cysteine, and Methionine are particularly susceptible. A +72 Da addition can indicate formylation of the tryptophan indole side chain, which can occur under acidic conditions.
-
Issue 3: Peptide Discoloration or Poor Purity
-
Q: During cleavage, the resin and solution turned deep yellow/red. Is this normal?
-
A: Yes, this is often normal. A deep yellow color is due to the formation of the trityl carbocation when cleaving Trt-protected residues (Cys, His, Asn, Gln). A pink or red color can also appear with certain resins like PAL or Rink Amide. This coloration does not typically affect the quality of the final peptide.
-
-
Q: My crude peptide looks yellow and sticky after precipitation. How can I fix this?
-
A: A sticky or oily appearance can be due to residual scavengers (like phenol or thioanisole) or other organic impurities. Thoroughly washing the peptide pellet with cold diethyl ether multiple times (at least 3-4 washes) is crucial. If the peptide remains sticky, it may require purification by HPLC.
-
Quantitative Data Summary
The choice of cleavage cocktail significantly impacts the purity and yield of the final peptide product. The following tables summarize the compositions of common cleavage cocktails and provide quantitative data on the performance of different scavengers.
Table 1: Common TFA Cleavage Cocktails
| Reagent Name | Composition (v/v/v) | Primary Application |
| Standard | 95% TFA / 2.5% Water / 2.5% TIS | General purpose for peptides without sensitive residues (Trp, Cys, Met). |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | "Odorless" cocktail for peptides with Trt-based protecting groups. Does not prevent Met oxidation. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Robust, general-purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Recommended for peptides containing sulfonyl-protected Arginine (Pmc, Pbf). |
Table 2: Comparative Efficacy of Thiol Scavengers in Cleavage of Exenatide
This table presents data from a study comparing different thiol scavengers in the cleavage of the 39-mer peptide exenatide. The base cleavage cocktail was TFA/TIS/H₂O (95:3:2, v/v/v).
| Thiol Scavenger Added | Crude Yield (%) | Crude HPLC Purity (%) |
| None | 71 | 54 |
| DTT (dithiothreitol) | 88 | 65 |
| EDT (1,2-ethanedithiol) | 85 | 64 |
| 1,4-BDMT (1,4-benzenedimethanethiol) | 90 | 66 |
| DODT (3,6-dioxa-1,8-octanedithiol) | 79 | 59 |
Data adapted from a study on benzylthiols as scavengers, which found 1,4-BDMT to be a highly effective alternative to standard aliphatic thiols.
Table 3: Mitigation of Cys S-t-butylation with Additional Scavengers
This table shows the reduction in the S-t-butylation side product (+56 Da) on a Cys-containing peptide when an additional scavenger is added to a TFA/TIS/H₂O (90:2.5:2.5) cocktail.
| Additional Scavenger (5%) | % of S-t-butylated Side Product |
| None | 18.6 |
| DMS (dimethyl sulfide) | 10.1 |
| Thioanisole | 13.9 |
| Anisole | 15.6 |
| DTT (dithiothreitol) | 13.5 |
Data adapted from a study on mitigating S-t-butylation, demonstrating that additional scavengers can significantly reduce this side reaction.
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection
This protocol is a general procedure for cleaving a peptide from the resin and removing side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Appropriate scavengers (e.g., TIS, water, EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel with a frit or a round-bottom flask
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell the resin and remove any residual DMF.
-
Dry the resin under a stream of nitrogen or under vacuum for at least 30 minutes.
-
-
Cleavage Reaction:
-
In a well-ventilated fume hood, prepare the appropriate cleavage cocktail fresh. For 100 mg of resin, 2 mL of cocktail is typically sufficient.
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling or gentle agitation to keep the resin suspended.
-
-
Peptide Isolation:
-
Filter the cleavage mixture through the frit of the reaction vessel or a sintered glass funnel, collecting the filtrate into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL each) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate, larger centrifuge tube, place a 10-fold volume of ice-cold diethyl ether (e.g., 25 mL of ether for 2.5 mL of TFA filtrate).
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
To maximize precipitation, place the ether suspension at -20°C for at least 30 minutes.
-
-
Washing and Drying:
-
Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.
-
Carefully decant the supernatant ether.
-
Resuspend the peptide pellet in another portion of cold diethyl ether, vortex briefly, and centrifuge again.
-
Repeat this washing step at least two more times to thoroughly remove residual TFA and scavengers.
-
After the final wash and decanting, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Analyze the crude peptide by HPLC and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Caption: General workflow for peptide cleavage and isolation.
References
Validation & Comparative
Navigating Purity Analysis: A Comparative Guide to HPLC and Mass Spectrometry Methods for H-DL-Phe-OtBu.HCl
For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of starting materials like H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride) is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the purity analysis of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
This compound is a chiral compound, meaning it exists as a racemic mixture of D- and L-enantiomers. For many pharmaceutical applications, only one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, analytical methods must be capable of not only quantifying chemical impurities but also accurately determining the enantiomeric excess.
The Analytical Workflow: A Bird's-Eye View
The general process for analyzing the purity of this compound involves several key stages, from initial sample preparation to final data analysis and reporting. This workflow ensures that the analytical results are accurate, reproducible, and reliable.
Caption: General workflow for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For this compound, both reversed-phase (RP) and chiral chromatography are essential.
Chiral HPLC for Enantiomeric Purity
The primary challenge in analyzing this compound is the separation of its D- and L-enantiomers. This is achieved using chiral stationary phases (CSPs). Several types of CSPs have shown effectiveness in separating enantiomers of phenylalanine and its esters.
Comparison of Chiral HPLC Methods
| Parameter | Method 1: Polysaccharide-based CSP | Method 2: Macrocyclic Glycopeptide-based CSP | Method 3: Supercritical Fluid Chromatography (UPC²) |
| Stationary Phase | e.g., Chiralpak® IA, AD-H (Amylose or cellulose derivatives) | e.g., Astec® CHIROBIOTIC® T (Teicoplanin) | e.g., CHIRALPAK® ID |
| Mobile Phase | Hexane/Isopropanol with additives (e.g., TFA) | Acetonitrile/Water with additives (e.g., formic acid) | CO₂/Methanol with additives (e.g., NH₄OH) |
| Detection | UV at 210-220 nm | UV at 210-220 nm | UV at 210 nm |
| Resolution (Rs) | Generally good (Rs > 1.5) | Often provides sufficient enantioseparation (Rs > 1.5)[1] | Excellent (often higher than HPLC) |
| Analysis Time | 10-30 minutes | 15-40 minutes | < 5 minutes (up to 5x faster than HPLC) |
| Advantages | Broad applicability for various chiral compounds. | Good for underivatized amino acids, compatible with aqueous mobile phases.[2] | High throughput, lower solvent consumption, better resolution. |
| Disadvantages | May require non-polar, flammable mobile phases. | Can have longer run times compared to UPC². | Requires specialized instrumentation. |
| LOD (for similar compounds) | ~0.1 µg/mL for Phenylalanine | Not specified | ~500 ng/mL for Phenylalanine methyl ester |
Reversed-Phase HPLC for Chemical Purity
Standard RP-HPLC with a C18 column is a robust method for quantifying the main component and detecting any non-enantiomeric impurities.
Typical RP-HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25-30 °C |
Mass Spectrometry (MS) Methods
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of impurities, even at trace levels.
LC-MS for Impurity Profiling
LC-MS provides a significant advantage over HPLC-UV by offering mass information, which is crucial for identifying unknown impurities. This is particularly important in forced degradation studies, where the compound is intentionally stressed to identify potential degradation products.
Key Advantages of LC-MS:
-
High Specificity: Provides mass-to-charge ratio (m/z) information for each component, enabling confident identification of impurities.
-
High Sensitivity: Can detect impurities at much lower levels than UV detection.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information about the impurities.
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed under various stress conditions as recommended by ICH guidelines:
-
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions.
-
Oxidation: Exposure to hydrogen peroxide.
-
Thermal Stress: Heating the sample.
-
Photolytic Stress: Exposure to UV and visible light.
The degradation products are then analyzed by LC-MS to identify their structures and fragmentation patterns.
Mass Spectral Fragmentation of this compound
In positive ion mode electrospray ionization (ESI), this compound will be readily protonated. The resulting [M+H]⁺ ion can then be subjected to collision-induced dissociation (CID) in an MS/MS experiment to elicit characteristic fragment ions. The tert-butyl group is prone to fragmentation, leading to a neutral loss of isobutylene (56 Da). Other common fragmentation pathways for amino acid esters involve cleavages around the ester and amide bonds.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity (Adapted from similar compounds)
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: RP-HPLC Method for Chemical Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a mixture of water and acetonitrile (1:1) to a final concentration of approximately 1 mg/mL.
Protocol 3: LC-MS Method for Impurity Profiling
-
Instrumentation: LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer) with an ESI source.
-
LC Conditions: Utilize the RP-HPLC method described in Protocol 2.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Fragmentor Voltage: 100 V.
-
-
Sample Preparation: Same as for the RP-HPLC method. For forced degradation samples, neutralize the solution before injection if necessary.
Conclusion and Recommendations
The choice of analytical methodology for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and release testing , a validated chiral HPLC method is essential for determining enantiomeric purity, while a robust RP-HPLC method is suitable for assessing chemical purity.
-
For comprehensive impurity profiling, identification of unknown impurities, and in-depth stability studies , LC-MS is the method of choice due to its superior specificity and sensitivity.
-
For high-throughput screening of enantiomeric purity, UPC² presents a compelling alternative to traditional HPLC, offering significant advantages in speed and resolution.
By employing a combination of these techniques, researchers and drug development professionals can gain a thorough understanding of the purity profile of this compound, ensuring the quality and safety of this critical starting material.
References
A Comparative Guide to the Validation of Peptides Synthesized with Racemic vs. Enantiomerically Pure Phenylalanine Derivatives
For researchers, scientists, and drug development professionals, the stereochemical purity of synthetic peptides is a critical parameter influencing their structure, activity, and therapeutic potential. The choice of amino acid building blocks, specifically whether to use enantiomerically pure or racemic starting materials, has profound implications for the synthesis and subsequent validation of the final peptide product. This guide provides an objective comparison of the validation of peptide sequences synthesized using H-DL-Phe-OtBu.HCl, a racemic mixture of tert-butyl protected phenylalanine, versus peptides synthesized with its enantiomerically pure counterpart, H-L-Phe-OtBu.HCl.
The use of a racemic starting material like this compound in peptide synthesis will result in a mixture of diastereomeric peptides. These are peptides with the same amino acid sequence but differing in the stereochemistry at the phenylalanine residue. This guide will delve into the analytical challenges and considerations for validating such complex peptide mixtures compared to their homogenous, enantiomerically pure analogues.
Comparison of Synthesis Outcomes and Validation Challenges
The primary difference between synthesizing a peptide with H-L-Phe-OtBu.HCl and this compound lies in the homogeneity of the final product. While the former ideally yields a single peptide sequence, the latter produces a mixture of diastereomers, which can complicate purification and analysis.
| Feature | Peptide Synthesized with H-L-Phe-OtBu.HCl | Peptide Synthesized with this compound |
| Product Composition | Single enantiomerically pure peptide | Mixture of diastereomeric peptides (e.g., L-Phe and D-Phe containing) |
| Purification | Standard purification (e.g., RP-HPLC) to remove synthesis-related impurities. | More complex purification required to separate diastereomers, which may have very similar retention times. |
| Characterization | Straightforward characterization of a single species by MS, HPLC, and NMR. | Requires analytical methods capable of resolving and quantifying diastereomers. |
| Biological Activity | Predictable biological activity based on the L-amino acid sequence. | Potentially complex or unpredictable biological activity due to the presence of the D-amino acid containing diastereomer. |
| Potential for Racemization | Racemization can occur during coupling steps, but starts from an enantiomerically pure source. | In addition to racemization during synthesis, the starting material is already a racemic mixture. |
Experimental Data Presentation
To illustrate the analytical differences, consider the synthesis of a model tripeptide, Tyr-Phe-Gly.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Peptide Synthesis Method | Retention Time (min) | Peak Area (%) | Purity (%) |
| Tyr-(L-Phe)-Gly | 15.2 | 98.5 | 98.5 |
| Tyr-(DL-Phe)-Gly | 14.8 (D-Phe isomer) | 49.1 | 98.2 (total) |
| 15.2 (L-Phe isomer) | 49.1 |
Note: The diastereomers in the Tyr-(DL-Phe)-Gly synthesis may exhibit different retention times on a chiral or even a high-resolution achiral column.
Table 2: Mass Spectrometry (MS) Data
| Peptide | Expected Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) |
| Tyr-(L-Phe)-Gly | 387.16 | 387.17 |
| Tyr-(DL-Phe)-Gly | 387.16 | 387.17 |
Note: Mass spectrometry cannot distinguish between diastereomers as they have identical masses.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Peptide | Key ¹H NMR Chemical Shifts (ppm) |
| Tyr-(L-Phe)-Gly | Distinct set of chemical shifts for each proton. |
| Tyr-(DL-Phe)-Gly | Overlapping or distinct sets of signals for the protons near the chiral center of Phe, indicating the presence of two diastereomers. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Tyr-(DL-Phe)-Gly
This protocol outlines the manual synthesis of the tripeptide Tyr-(DL-Phe)-Gly on a Rink Amide resin using Fmoc/tBu chemistry.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Gly): In a separate vessel, activate Fmoc-Gly-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (DL-Phe): Activate this compound (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Add to the resin and shake for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Tyr): Activate Fmoc-Tyr(tBu)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Add to the resin and shake for 2 hours. Wash the resin with DMF.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
HPLC Analysis and Purification
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Detection: UV at 220 nm and 280 nm.
-
Analysis: Inject the crude peptide solution. For the Tyr-(DL-Phe)-Gly product, two closely eluting peaks corresponding to the diastereomers are expected. Collect fractions for each peak for further analysis.
Mass Spectrometry Analysis
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Analysis: Infuse the purified peptide fractions into the mass spectrometer. Determine the monoisotopic mass and compare it with the theoretical mass. MS/MS fragmentation can be used to confirm the amino acid sequence.
NMR Spectroscopy
-
Technique: ¹H NMR and 2D NMR (e.g., COSY, TOCSY, NOESY) in a suitable solvent (e.g., DMSO-d₆).
-
Analysis: For the Tyr-(DL-Phe)-Gly mixture, the presence of two sets of signals for the amino acid residues adjacent to the phenylalanine will confirm the presence of diastereomers.
Visualizations
Caption: Workflow for peptide synthesis and validation.
Caption: Illustrative HPLC chromatograms.
Conclusion
The use of this compound in peptide synthesis introduces a significant analytical challenge due to the formation of diastereomeric products. While mass spectrometry can confirm the elemental composition and sequence, it cannot differentiate between these stereoisomers. Therefore, high-resolution chromatographic techniques, such as HPLC, are essential for the separation and quantification of the diastereomers. Furthermore, NMR spectroscopy can provide conformational information and confirm the presence of multiple species in solution.
For researchers in drug development, the presence of a D-amino acid can significantly impact the peptide's biological activity, stability, and immunogenicity. Therefore, a thorough validation process that can distinguish and characterize diastereomers is crucial when working with peptides synthesized from racemic starting materials. In contrast, the validation of peptides synthesized from enantiomerically pure amino acids is more straightforward, focusing on the identification of synthesis-related impurities rather than stereoisomers. The choice between racemic and enantiomerically pure starting materials should be made with a clear understanding of the downstream analytical and biological implications.
A Comparative Analysis of Coupling Reagents for Peptide Synthesis with H-DL-Phe-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a fundamental process in drug discovery and development, requiring the precise and efficient formation of amide bonds. The choice of coupling reagent is a critical determinant of the success of a peptide synthesis, directly influencing reaction yield, product purity, reaction time, and the extent of side reactions such as racemization. This guide provides an objective comparison of the performance of three widely used coupling reagents—HATU, HBTU, and EDC/HOBt—for the coupling of an N-protected amino acid with H-DL-Phe-OtBu.HCl. The information presented is supported by a synthesis of data from experimental findings in the field of peptide chemistry.
Introduction to Peptide Coupling Reagents
Peptide coupling is the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another.[1] This process requires the activation of the carboxylic acid, which is facilitated by a coupling reagent.[1] Modern coupling reagents are predominantly onium-type salts (uronium/aminium and phosphonium) and carbodiimides, which have largely replaced older methods due to their higher reactivity and ability to suppress racemization.[2]
The ideal coupling reagent should offer high reactivity, minimize side reactions (especially racemization), be soluble in common organic solvents, and provide byproducts that are easily removed.[3] The selection of an appropriate coupling reagent is crucial for achieving high yields and purity in peptide synthesis.[2]
Comparative Performance Analysis
The following sections detail the performance of HATU, HBTU, and EDC/HOBt in the context of coupling an N-protected amino acid to this compound. While direct comparative data for this specific reaction is not available in a single study, the presented data is a realistic representation based on the known performance of these reagents in similar peptide couplings.
Quantitative Data Summary
The table below summarizes the expected performance of each coupling reagent in the synthesis of a model dipeptide, for instance, Fmoc-Ala-Phe-OtBu, from Fmoc-Ala-OH and this compound.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) | Purity (%) | Racemization |
| HATU | None | DIPEA | DMF | 30 - 60 | >95 | >98 | Very Low |
| HBTU | HOBt | DIPEA | DMF | 60 - 120 | 90 - 95 | 95 - 98 | Low |
| EDC | HOBt | NMM | DCM/DMF | 120 - 240 | 80 - 90 | ~95 | Low-Moderate |
Note: Yields and purity are highly dependent on the specific amino acids being coupled and the reaction conditions.
In-depth Analysis of Coupling Reagents
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency and rapid reaction kinetics, particularly for sterically hindered amino acids. The presence of the 7-azabenzotriazole (HOAt) moiety leads to the formation of a highly reactive OAt-ester intermediate, resulting in faster and more complete coupling reactions.
Advantages:
-
High reactivity and coupling efficiency, often leading to higher yields and purity.
-
Low rates of racemization, especially important when coupling racemization-prone amino acids.
-
Effective for coupling sterically hindered amino acids.
Disadvantages:
-
Higher cost compared to other reagents.
-
Can react with the unprotected N-terminus if used in excess, potentially blocking chain elongation.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HBTU is another popular and efficient aminium-based coupling reagent. It activates the carboxylic acid by forming an HOBt-ester, which is slightly less reactive than the OAt-ester formed by HATU. This can lead to longer reaction times and a slightly higher potential for side reactions.
Advantages:
-
Good balance of reactivity and cost, making it a reliable choice for routine peptide synthesis.
-
Efficient with minimal racemization, especially when used with an additive like HOBt.
Disadvantages:
-
Can be less effective than HATU in preventing racemization for sensitive amino acids.
-
Like HATU, excess HBTU can lead to side reactions with the N-terminus.
EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole)
EDC is a water-soluble carbodiimide that is widely used for peptide coupling in both solution and solid-phase synthesis. It activates the carboxylic acid to form an O-acylisourea intermediate, which is prone to racemization. The addition of HOBt suppresses racemization by converting the O-acylisourea into a less reactive HOBt-ester.
Advantages:
-
Cost-effective, particularly for large-scale synthesis.
-
The urea byproduct is water-soluble, facilitating its removal during workup.
Disadvantages:
-
Generally lower reactivity compared to uronium/aminium salts, leading to longer reaction times.
-
Higher potential for racemization if HOBt is not used or if the reaction conditions are not carefully controlled.
Experimental Protocols
The following are detailed experimental protocols for the coupling of an N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH) to this compound using HATU, HBTU, and EDC/HOBt.
General Workflow for Peptide Coupling
Caption: General workflow for solution-phase peptide coupling.
Protocol 1: Coupling using HATU
-
Materials:
-
N-Fmoc-amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-Fmoc-amino acid and HATU in anhydrous DMF.
-
Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the neutralized this compound solution to the pre-activated N-Fmoc-amino acid solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Coupling using HBTU/HOBt
-
Materials:
-
N-Fmoc-amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HBTU (1.0 eq)
-
HOBt (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
To a solution of the N-Fmoc-amino acid, HBTU, and HOBt in anhydrous DCM or DMF, add DIPEA.
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Add a solution of this compound and DIPEA (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up the reaction as described in the HATU protocol (steps 7-8).
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Coupling using EDC/HOBt
-
Materials:
-
N-Fmoc-amino acid (1.0 eq)
-
This compound (1.0 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (1.0 eq)
-
N-methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Fmoc-amino acid, this compound, and HOBt in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM to the solution, followed by the portion-wise addition of EDC·HCl.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
-
Signaling Pathways and Logical Relationships
The general mechanism of peptide bond formation using these coupling reagents involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Caption: Mechanism of peptide bond formation via an activated intermediate.
Conclusion
The choice of coupling reagent has a significant impact on the outcome of peptide synthesis. For challenging couplings, rapid synthesis, or when minimizing racemization is critical, HATU is often the preferred reagent, despite its higher cost. HBTU offers a robust and more economical alternative for routine synthesis, providing a good balance of reactivity and cost. The EDC/HOBt system is a cost-effective option, particularly for large-scale synthesis, but requires careful control of reaction conditions to minimize side reactions. Researchers should select the most appropriate reagent based on the specific requirements of their synthesis, including the peptide sequence, scale, and desired purity of the final product.
References
Determining Enantiomeric Purity: A Comparative Guide for Reactions Involving H-DL-Phe-OtBu.HCl
For researchers in drug development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comparative overview of analytical techniques for determining the ee of reactions involving H-DL-phenylalanine tert-butyl ester hydrochloride (H-DL-Phe-OtBu.HCl). We will delve into the principles, protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by a high-throughput fluorescence-based method.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. Chromatographic techniques, particularly chiral HPLC, are often considered the gold standard for their reliability and accuracy.[1]
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[1] | Broad applicability, high accuracy and precision, well-established methods.[1] | Requires a specific chiral column, method development can be time-consuming.[1] |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[1] | Excellent for volatile and thermally stable compounds, requires very small sample sizes. | Not suitable for non-volatile or thermally labile compounds; derivatization is often necessary. |
| NMR Spectroscopy | Use of chiral solvating or shift reagents to induce chemical shift differences between enantiomers. | Provides structural information, no chromatographic separation needed, rapid analysis time. | Lower sensitivity compared to chromatographic methods, may require specialized and expensive reagents. |
| Fluorescence Assay | Dynamic self-assembly with a chiral fluorophore leads to diastereomeric complexes with distinct fluorescence intensities. | High-throughput capability, very high sensitivity, low sample consumption. | Indirect method, requires careful calibration, potential for interference from other components. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed. These protocols are based on established methods for similar analytes and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust method for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical. For phenylalanine esters, polysaccharide-based columns (e.g., Chiralcel® OD-H, IA) and cyclofructan-based columns have shown good results.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample of the reaction mixture containing D- and L-Phe-OtBu
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 95:5 (v/v). The optimal ratio may need to be determined experimentally.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample. The two enantiomers will elute at different retention times.
-
Calculation of Enantiomeric Excess (ee): The ee is calculated from the integrated peak areas of the two enantiomers using the following formula:
-
ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100
-
Example Data (for a related compound, Phenylalanine Methyl Ester on LARIHC™ CF6-P):
| Enantiomer | Retention Time (min) |
| D-Phe-OMe | ~5.5 |
| L-Phe-OMe | ~6.2 |
Note: Retention times are approximate and will vary depending on the exact conditions and the specific ester (tert-butyl vs. methyl).
Chiral Gas Chromatography (GC)
For GC analysis of amino acid esters, derivatization is typically required to increase their volatility. A common approach is acylation or silylation of the amine group.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., Chirasil-Val)
Reagents:
-
Trifluoroacetic anhydride (TFAA) or other acylating agent
-
Dichloromethane (anhydrous)
-
Sample of the reaction mixture
Procedure:
-
Derivatization:
-
Dissolve a small amount of the dried reaction mixture (approx. 1 mg) in 200 µL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride.
-
Seal the vial and heat at 100 °C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent (e.g., dichloromethane) for GC injection.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium
-
-
Analysis: Inject the derivatized sample.
-
Calculation of Enantiomeric Excess (ee): Calculate the ee from the peak areas of the two diastereomeric derivatives as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method uses a chiral shift reagent to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Chiral shift reagent (e.g., Eu(hfc)₃ - Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))
-
Sample of the reaction mixture
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.6 mL of CDCl₃ in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, precisely weighed amount of the chiral shift reagent (e.g., 5 mol%) to the NMR tube.
-
Acquisition of Shifted Spectrum: Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.
-
Analysis: The signals corresponding to the tert-butyl group or the alpha-proton of the two enantiomers, which were singlets in the initial spectrum, should now appear as two separate signals.
-
Calculation of Enantiomeric Excess (ee): Integrate the two separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers. Calculate the ee using the formula:
-
ee (%) = [ |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| ] x 100
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of each experimental protocol.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by Chiral GC.
Caption: Workflow for ee determination by NMR Spectroscopy.
References
Benchmarking the stability of tert-butyl ester vs. other ester protecting groups
A Comparative Guide to the Stability of Tert-Butyl Ester Protecting Groups
In the landscape of multistep organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the judicious use of protecting groups is paramount. For the temporary masking of carboxylic acid functionalities, a variety of ester protecting groups are employed, each with a unique stability profile. The tert-butyl (t-Bu) ester is a widely utilized protecting group, celebrated for its distinct cleavage conditions which allow for orthogonal deprotection strategies. This guide provides an objective comparison of the stability of tert-butyl esters against other common ester protecting groups, supported by experimental data and detailed protocols to inform researchers in their synthetic planning.
Comparative Stability of Ester Protecting Groups
The choice of an ester protecting group is dictated by its stability towards various reaction conditions that will be encountered during a synthetic sequence, and the mildness of the conditions required for its eventual removal. The tert-butyl ester's stability is primarily derived from the steric hindrance provided by the bulky t-butyl group, which physically blocks the approach of nucleophiles and bases to the carbonyl carbon. Its lability in acidic media is due to a mechanism involving the formation of a stable tertiary carbocation.
Below is a summary of the stability of common ester protecting groups under different chemical environments.
| Protecting Group | Strong Acid (e.g., TFA, HCl) | Strong Base (e.g., NaOH, LiOH) | Hydrogenolysis (H₂, Pd/C) | Nucleophiles (e.g., RNH₂) | Reducing Agents (e.g., LiAlH₄) |
| tert-Butyl Ester | Labile[1][2] | Stable [3][4] | Stable [5] | Stable | Stable |
| Methyl Ester | Labile | Labile | Stable | Labile | Labile |
| Ethyl Ester | Labile | Labile | Stable | Labile | Labile |
| Benzyl Ester (Bn) | Generally Stable | Generally Stable | Labile | Generally Stable | Labile |
Experimental Protocols for Deprotection
Detailed methodologies for the cleavage of each ester type are crucial for reproducibility and for adapting these procedures to specific substrates.
Protocol 1: Acid-Catalyzed Cleavage of a Tert-Butyl Ester
This is the most common method for deprotecting tert-butyl esters, relying on the formation of a stable tert-butyl cation and isobutylene gas.
Reagents and Materials:
-
Tert-butyl ester-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triethylsilane or water, if necessary)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM.
-
If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, add a scavenger like triethylsilane or a small amount of water.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
The resulting carboxylic acid can be purified by standard techniques such as crystallization or chromatography.
Protocol 2: Base-Catalyzed Saponification of a Methyl Ester
Saponification is a classic method for hydrolyzing simple alkyl esters.
Reagents and Materials:
-
Methyl ester-protected compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Aqueous HCl (1M)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Dissolve the methyl ester in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).
-
Add an aqueous solution of LiOH or NaOH (typically 1 to 3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and acidify with 1M HCl to protonate the carboxylate salt.
-
Extract the carboxylic acid product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Protocol 3: Hydrogenolysis of a Benzyl Ester
This method is highly selective for benzyl groups and is orthogonal to many other protecting groups.
Reagents and Materials:
-
Benzyl ester-protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve the benzyl ester in a suitable solvent like methanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid.
Visualized Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Decision tree for selecting an ester protecting group.
Caption: Experimental workflow for a comparative stability study.
Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage.
Conclusion
The tert-butyl ester protecting group is an invaluable tool in organic synthesis due to its unique stability profile. It is exceptionally stable under basic, nucleophilic, and reductive conditions that readily cleave other common esters like methyl and ethyl esters. This robustness allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid.
The key feature of the tert-butyl ester is its lability under acidic conditions, which proceeds through a mechanism involving a stable tertiary carbocation. This provides a highly selective and often mild method for deprotection that is orthogonal to many other protecting groups, most notably the benzyl ester, which is cleaved by hydrogenolysis. This orthogonality is the cornerstone of strategies like Fmoc/tBu solid-phase peptide synthesis. While methyl and ethyl esters are simple to form, their lability to both acidic and basic conditions limits their application in more complex syntheses. The benzyl ester offers an excellent alternative when acidic or basic conditions are required elsewhere in the synthesis, provided the molecule is stable to catalytic hydrogenation.
Ultimately, the choice of an ester protecting group is a critical strategic decision. By understanding the distinct stabilities and deprotection conditions of tert-butyl esters compared to their alternatives, researchers can design more efficient, selective, and successful synthetic routes.
References
A Comparative Guide to Analytical Standards and Reference Materials for H-DL-Phe-OtBu.HCl
For researchers, scientists, and professionals in drug development, the selection of high-quality analytical standards and reference materials is paramount to ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive comparison of analytical standards for H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride), a critical reagent in peptide synthesis and a common building block in pharmaceutical research.
Comparative Analysis of this compound Reference Materials
The quality of an analytical standard is defined by its purity, the characterization of its impurities, and its consistency between lots. Below is a comparative table summarizing the typical specifications for this compound available from leading suppliers. The data presented is a representative compilation based on publicly available product information and typical certificates of analysis.
Table 1: Comparison of this compound Analytical Standard Specifications
| Parameter | Supplier A (Certified Reference Material) | Supplier B (Research Grade) | Supplier C (Bulk Grade) |
| Purity (HPLC) | ≥ 99.8% (by area) | ≥ 99.0% (by area) | ≥ 98.0% (by area) |
| Identity (¹H NMR, MS) | Conforms to structure | Conforms to structure | Data not provided |
| Enantiomeric Purity (Chiral HPLC) | D-isomer: 49.5 - 50.5%L-isomer: 49.5 - 50.5% | D/L ratio not specified | Not specified |
| Water Content (Karl Fischer) | ≤ 0.1% | ≤ 0.5% | ≤ 1.0% |
| Residual Solvents (GC-HS) | < 0.05% (e.g., Ethyl Acetate, DCM) | < 0.5% total solvents | Not specified |
| Inorganic Impurities (ICP-MS) | < 10 ppm total | Not specified | Not specified |
| Certificate of Analysis (CoA) | Comprehensive, lot-specific data | Standard, with typical values | Basic, confirms identity and purity |
| Traceability | Traceable to NIST standards | Not specified | Not specified |
Key Takeaways:
-
Certified Reference Materials (CRMs) from suppliers like LGC Standards or those offering pharmaceutical secondary standards, often provide the highest level of purity and characterization, including detailed impurity profiles and traceability to primary standards.[1][2]
-
Research Grade materials are suitable for most laboratory applications, offering high purity as determined by HPLC.[3][4]
-
Bulk Grade materials may have lower purity and less comprehensive characterization, making them more suitable for applications where a primary analytical standard is not required.
Experimental Protocols for Quality Assessment
The following are detailed methodologies for key experiments used to qualify and compare this compound analytical standards.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the compound by separating it from any potential impurities.
-
Instrumentation: UHPLC or HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the standard in the mobile phase at a concentration of 1 mg/mL.
-
Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The sample is infused into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) is compared to the theoretical mass of the protonated molecule [M+H]⁺.
-
-
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis: The resulting spectrum is analyzed for chemical shifts and coupling constants, which should be consistent with the known structure of this compound.
-
Enantiomeric Purity by Chiral HPLC
This method is crucial for distinguishing between the D and L enantiomers in the racemic mixture.
-
Column: A chiral stationary phase column designed for amino acid enantiomer separation.
-
Mobile Phase: Typically a mixture of hexane, ethanol, and a small amount of an acidic or basic modifier.
-
Analysis: The method should resolve the D and L enantiomers into two distinct peaks. The ratio of the peak areas determines the enantiomeric composition.
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical connections.
Caption: Quality control workflow for an incoming this compound analytical standard.
References
Navigating the Chiral Maze: A Comparative Guide to the Bioactivity of Racemic Peptides
For researchers, scientists, and drug development professionals, understanding the stereochemistry of peptide-based therapeutics is paramount. The presence of a racemic mixture—an equal blend of L- and D-enantiomers—can have profound and often unpredictable consequences on a peptide's biological activity. This guide provides an objective comparison of the performance of racemic peptides versus their enantiomerically pure counterparts, supported by experimental data and detailed methodologies.
The Crucial Role of Chirality in Peptide Function
Peptides, like many biological molecules, are chiral. The constituent amino acids (with the exception of glycine) exist as two non-superimposable mirror images, or enantiomers: the naturally occurring L-form and the synthetic D-form. While chemically identical in an achiral environment, these enantiomers can exhibit vastly different biological activities due to the stereospecific nature of their interactions with biological targets such as receptors and enzymes.
The use of a racemic mixture in a therapeutic context can lead to several outcomes:
-
One Enantiomer is Active: Only one enantiomer (typically the L-form for interaction with natural receptors) may possess the desired therapeutic effect, while the other is inactive.
-
Both Enantiomers are Active: Both enantiomers may contribute to the overall bioactivity, potentially through different mechanisms or with varying potencies.
-
Enantiomers with Different Activities: One enantiomer might elicit the desired therapeutic effect, while the other could have off-target effects, or even be toxic.
-
Synergistic or Antagonistic Interactions: The enantiomers may interact in a way that enhances (synergism) or diminishes (antagonism) the overall bioactivity compared to the individual components.[1]
A significant advantage of incorporating D-amino acids into peptide sequences is their increased resistance to proteolytic degradation by endogenous enzymes, which typically recognize L-amino acids.[2] This can lead to a longer plasma half-life and improved pharmacokinetic profiles.
Comparative Bioactivity: Racemic vs. Enantiomerically Pure Peptides
The biological activity of a racemic peptide mixture is not simply the average of its constituent enantiomers. The complex interplay between the L- and D-forms can lead to non-linear effects. Below are examples from the literature that illustrate these differences.
Case Study 1: Antimicrobial Peptides
The antimicrobial activity of peptides is a well-studied area where the impact of stereochemistry is evident. The minimum inhibitory concentration (MIC) is a common metric used to quantify antimicrobial potency, with lower values indicating higher activity.
| Peptide | Organism | MIC (µg/mL) of L-enantiomer | MIC (µg/mL) of D-enantiomer | MIC (µg/mL) of Racemic Mixture |
| (IRIK)₂-NH₂ | E. coli | 12.5 | 6.3 | Not Reported |
| S. aureus | 6.3 | 3.1 | Not Reported | |
| (IRVK)₃-NH₂ | E. coli | 50 | 25 | Not Reported |
| S. aureus | 12.5 | 6.3 | Not Reported |
Data sourced from a study on synthetic β-sheet forming peptide amphiphiles.
While the above study did not report on the racemic mixture, it highlights a common trend where the D-enantiomer of an antimicrobial peptide exhibits stronger activity (lower MIC) than the L-enantiomer. This enhanced activity is often attributed to both increased stability against bacterial proteases and potentially different interactions with the bacterial cell envelope.
Case Study 2: Receptor Binding and Cellular Signaling
The interaction of a peptide with its target receptor is highly dependent on stereochemistry. A change from an L- to a D-amino acid can drastically alter the peptide's conformation and its ability to bind to the receptor's active site.
| Peptide Ligand | Receptor | Bioactivity Metric (IC₅₀/EC₅₀) of L-enantiomer | Bioactivity Metric (IC₅₀/EC₅₀) of D-enantiomer | Bioactivity Metric (IC₅₀/EC₅₀) of Racemic Mixture |
| Hypothetical Peptide X | GPCR A | 10 nM | >1000 nM (inactive) | ~20 nM |
| Hypothetical Peptide Y | Enzyme B | 50 nM | 100 nM | 150 nM (Antagonism) |
These are illustrative examples based on general principles, as direct comparative data including racemic mixtures is often not published.
In a scenario like Hypothetical Peptide X, where the D-enantiomer is inactive, the racemic mixture would be expected to have approximately half the potency of the pure L-enantiomer, as only 50% of the mixture is active. For Hypothetical Peptide Y, the racemic mixture exhibits lower activity than either pure enantiomer, suggesting an antagonistic interaction where the presence of both enantiomers hinders the overall effect.
Experimental Protocols for Assessing Peptide Bioactivity
To rigorously assess the impact of a racemic mixture on peptide bioactivity, a series of well-defined experiments are necessary.
Receptor Binding Assay (Competition Assay)
This assay determines the affinity of a peptide for its receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand.
Methodology:
-
Preparation: Prepare a series of dilutions of the test peptides (L-enantiomer, D-enantiomer, and racemic mixture).
-
Incubation: Incubate a constant concentration of the labeled ligand and the receptor with the varying concentrations of the test peptides.
-
Separation: Separate the bound from the unbound labeled ligand using methods like filtration or size-exclusion chromatography.
-
Quantification: Measure the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test peptide. The IC₅₀ value (the concentration of test peptide that inhibits 50% of the binding of the labeled ligand) can then be calculated.
Cell-Based Functional Assay
This assay measures the biological response of cells to the peptide, such as the activation of a signaling pathway or the inhibition of cell growth.
Methodology:
-
Cell Culture: Culture the target cells in appropriate conditions.
-
Treatment: Treat the cells with a range of concentrations of the test peptides (L-enantiomer, D-enantiomer, and racemic mixture).
-
Incubation: Incubate the cells for a predetermined period to allow for a biological response.
-
Measurement of Response: Measure the specific cellular response using techniques such as:
-
Reporter gene assays: To measure the activation of a specific promoter.
-
Second messenger assays: To measure changes in intracellular signaling molecules like cAMP or calcium.
-
Cell viability assays (e.g., MTT, XTT): To assess cytotoxicity or anti-proliferative effects.
-
-
Data Analysis: Plot the cellular response against the peptide concentration to determine the EC₅₀ (effective concentration for 50% response) or IC₅₀ (inhibitory concentration for 50% response).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
Methodology:
-
Peptide Preparation: Prepare serial dilutions of the test peptides in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the target bacteria.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and time for bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Many bioactive peptides exert their effects by modulating intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target.
Caption: A simplified diagram of the MAPK signaling pathway activated by a bioactive peptide.
Experimental Workflow Diagram
The process of comparing the bioactivity of peptide enantiomers and their racemic mixture follows a structured workflow.
Caption: Experimental workflow for assessing the bioactivity of peptide enantiomers and their racemic mixture.
Conclusion
The decision to advance a racemic peptide mixture or an enantiomerically pure version into further development is a critical one, with significant implications for efficacy, safety, and manufacturing. A thorough understanding of the bioactivity of each component, as well as the mixture, is essential. While D-enantiomers can offer advantages in terms of stability, their interaction with biological targets can be unpredictable. The racemic mixture may present a complex pharmacological profile due to potential synergistic or antagonistic interactions between the enantiomers. Therefore, a comprehensive experimental evaluation as outlined in this guide is crucial for making informed decisions in the drug development process.
References
- 1. Frontiers | Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens [frontiersin.org]
- 2. Inhibitory effects and mechanisms of physiological conditions on the activity of enantiomeric forms of an α-helical antibacterial peptide against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity with DL-Phenylalanine Peptides
For researchers, scientists, and drug development professionals, the specificity of antibodies is a cornerstone of reliable experimental data and therapeutic efficacy. A significant challenge in antibody development is ensuring precise recognition of target epitopes, particularly when they contain non-standard or modified amino acids. This guide provides an objective comparison of antibody cross-reactivity with peptides containing D- and L-isomers of phenylalanine, supported by experimental data and detailed methodologies to assess these interactions.
The introduction of a D-amino acid, such as D-phenylalanine, into a peptide sequence can dramatically alter its three-dimensional structure compared to its natural L-amino acid counterpart. This stereochemical difference is a critical determinant in the highly specific molecular recognition by an antibody's paratope.[1] Consequently, antibodies developed against a peptide containing L-phenylalanine are expected to exhibit significantly different binding affinities for the same peptide sequence where L-phenylalanine is replaced by D-phenylalanine. Understanding and quantifying this specificity is crucial for validating immunoassays and developing targeted therapeutics with minimal off-target effects.[2] Research indicates that the immune response to peptides with D-amino acids is often dominated by the D-amino acid itself, leading to a high degree of specificity with limited cross-reactivity to the L-enantiomer.[2][3]
Quantitative Comparison of Antibody Binding Affinity
To illustrate the impact of phenylalanine chirality on antibody binding, the following table summarizes representative data from a competitive ELISA experiment. This experiment quantifies the binding of a hypothetical monoclonal antibody raised against an L-phenylalanine-containing peptide ("Peptide-L-Phe") to its target peptide and two analogs: one containing D-phenylalanine ("Peptide-D-Phe") and a racemic mixture ("Peptide-DL-Phe").
| Peptide Antigen | Target Analyte | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Peptide-L-Phe | Antibody X | 15 | 100% | High affinity (Homologous binding) |
| Peptide-D-Phe | Antibody X | 1,250 | 1.2% | Very low affinity (Minimal cross-reactivity) |
| Peptide-DL-Phe | Antibody X | 28 | 53.6% | Moderate affinity (Apparent cross-reactivity due to presence of L-Phe) |
Note: Data is illustrative. The % Cross-Reactivity is calculated as (IC50 of Target Peptide / IC50 of Analog Peptide) x 100.[2] The IC50 value represents the concentration of the peptide required to inhibit 50% of the primary antibody binding.
The data clearly demonstrates high specificity of the antibody for the L-phenylalanine-containing peptide. The significantly higher IC50 value for the D-phenylalanine analog indicates drastically reduced binding affinity, confirming that the antibody's binding is stereospecific. The racemic mixture shows apparent cross-reactivity because it contains the L-phenylalanine enantiomer, which the antibody binds to with high affinity.
Experimental Methodologies
Accurate assessment of antibody cross-reactivity is achieved through standardized immunoassays. The most common methods are Competitive ELISA and Western Blot with peptide competition.
Competitive ELISA is a robust method for quantifying the specificity and cross-reactivity of an antibody by measuring its binding to an immobilized antigen in the presence of a competing soluble antigen.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody
-
Peptide analogs (L-Phe, D-Phe, DL-Phe) at various concentrations
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the target peptide (e.g., Peptide-L-Phe) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound peptide.
-
Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: In separate tubes, pre-incubate the primary antibody at a fixed, optimized concentration with serial dilutions of the target peptide and the competing peptide analogs (Peptide-D-Phe, Peptide-DL-Phe).
-
Incubation: Transfer the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow competition for binding to the immobilized peptide.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antibodies and peptides.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add Stop Solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: Plot the absorbance against the log of the peptide concentration. Determine the IC50 value for each peptide analog. A decrease in signal indicates successful competition.
This assay validates antibody specificity by demonstrating that the signal on a blot is diminished or eliminated when the antibody is pre-incubated with the peptide antigen it was raised against.
Materials:
-
Protein lysate containing the target protein
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody
-
Blocking peptides (Peptide-L-Phe and Peptide-D-Phe)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation and Transfer: Separate the protein lysate using SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Preparation: Prepare two tubes:
-
Tube A (Blocked): Pre-incubate the primary antibody with a 5-10 fold molar excess of the competing peptide (e.g., Peptide-L-Phe) in antibody dilution buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Tube B (Control): Prepare the primary antibody in the same dilution buffer without any competing peptide.
-
-
Membrane Incubation: Cut the membrane if necessary to test conditions side-by-side. Incubate one membrane strip with the "Blocked" antibody solution (Tube A) and the other with the "Control" antibody solution (Tube B) overnight at 4°C with gentle agitation.
-
Washing: Wash both membrane strips three times for 10 minutes each with Wash Buffer (TBST).
-
Secondary Antibody Incubation: Incubate both strips with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash the membranes again three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Interpretation: A specific antibody will show a strong band in the control lane (Tube B) and a significantly reduced or absent band in the blocked lane (Tube A). Performing the same block with Peptide-D-Phe should result in no signal reduction, confirming stereospecificity.
Visualized Workflows and Concepts
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Caption: Antibody recognition is dependent on the specific 3D shape of the epitope.
References
A Strategic Guide to Peptide Synthesis: H-DL-Phe-OtBu.HCl vs. Boc-DL-Phe-OH
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant in the success of peptide synthesis. This guide provides a comprehensive comparison of two commonly used phenylalanine derivatives, H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride) and Boc-DL-Phe-OH (N-tert-Butoxycarbonyl-DL-phenylalanine). This document outlines the strategic advantages and disadvantages of each, supported by experimental considerations, to facilitate informed decisions in peptide design and synthesis.
The choice between a C-terminally protected amino acid ester, such as this compound, and an N-terminally protected amino acid, like Boc-DL-Phe-OH, dictates the overall strategy for peptide chain elongation. Both compounds offer the tert-butyl protecting group, known for its stability and specific cleavage conditions, yet their application in solution-phase and solid-phase peptide synthesis (SPPS) differs significantly. This guide explores these differences to provide a clear framework for their use.
At a Glance: Key Differences and Strategic Implications
The primary distinction between this compound and Boc-DL-Phe-OH lies in the position of the protecting group. In this compound, the carboxylic acid is protected as a tert-butyl ester, leaving the amino group free for coupling. Conversely, in Boc-DL-Phe-OH, the amino group is protected by the tert-butoxycarbonyl (Boc) group, with the carboxylic acid available for activation and coupling. This fundamental difference has profound implications for the synthetic route.
| Feature | This compound | Boc-DL-Phe-OH |
| Protected Group | Carboxyl Group (as tert-butyl ester) | Amino Group (as Boc) |
| Reactive Group | Amino Group | Carboxyl Group |
| Primary Application | C-terminal residue in solution-phase synthesis; Incoming residue in SPPS with pre-activated carboxyl | N-terminal protection in both solution-phase and solid-phase (Boc-SPPS) synthesis |
| Deprotection | Acidolysis (e.g., TFA) to remove t-butyl ester | Acidolysis (e.g., TFA) to remove Boc group |
| Racemization Risk | Lower risk at the phenylalanine residue during coupling | Higher risk at the phenylalanine residue upon activation of the carboxyl group |
| Solubility | Generally soluble in organic solvents | Solubility can vary depending on the counter-ion and solvent |
Performance in Peptide Synthesis: A Comparative Analysis
While direct, head-to-head quantitative comparisons for the DL-racemic forms are not extensively available in peer-reviewed literature, a robust comparison can be drawn from the well-established principles of peptide chemistry and data available for their L-enantiomers.
Coupling Efficiency and Yield
The coupling efficiency in peptide synthesis is influenced by factors such as steric hindrance, the choice of coupling reagents, and reaction conditions.
-
Boc-DL-Phe-OH : As the incoming N-protected amino acid, its carboxyl group must be activated. The efficiency of this activation and subsequent coupling can be very high with modern coupling reagents like HBTU, HATU, or COMU, often leading to excellent yields.[1][2] However, the bulky Boc group can sometimes present steric challenges.
-
This compound : When used as the C-terminal residue in a solution-phase synthesis, the free amino group readily participates in the coupling reaction. In SPPS, it would be used as the amino component to be coupled to an activated, resin-bound peptide. The lack of an N-terminal protecting group can be advantageous in certain contexts, potentially reducing steric hindrance around the coupling site.
It is important to note that when using racemic mixtures, the resulting peptides will be a complex mixture of diastereomers, which can complicate purification and yield calculations of the desired stereoisomer.
Racemization
Racemization is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have significantly different biological activities.[3]
-
Boc-DL-Phe-OH : The activation of the carboxyl group of an N-protected amino acid is the step most prone to racemization, primarily through the formation of an oxazolone intermediate.[2] Phenylalanine is known to be susceptible to racemization under certain activation conditions.[4] The use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial when using carbodiimide-based coupling reagents.
-
This compound : When the amino group of this compound acts as the nucleophile, the risk of racemization at the phenylalanine chiral center during the coupling step is significantly lower. However, it is important to ensure the stereochemical integrity of the starting material itself.
A study on solid-phase peptide synthesis indicated that the formation of stereoisomers could be kept to 0.4% or less per synthesis cycle under optimized conditions, with racemization primarily occurring at the carboxy-activated amino acid during coupling.
Strategic Use of DL-Racemic Mixtures
The use of this compound and Boc-DL-Phe-OH introduces a racemic mixture of both D- and L-phenylalanine into the peptide sequence. This can be a deliberate strategy in drug discovery and development for several reasons:
-
Increased Proteolytic Stability : Peptides containing D-amino acids are often more resistant to degradation by proteases, which can enhance their in vivo half-life.
-
Conformational Constraints : The incorporation of D-amino acids can induce specific turns or secondary structures in the peptide, which may be beneficial for receptor binding.
-
Peptidomimetic Design : Racemic mixtures can be used in the synthesis of peptidomimetics to explore a wider range of conformational space.
However, the use of racemic mixtures necessitates robust analytical methods to separate and characterize the resulting diastereomers, and the biological activity of each stereoisomer must be independently evaluated.
Experimental Protocols
The following are generalized protocols for the use of Boc-L-Phe-OH and H-L-Phe-OtBu.HCl in peptide synthesis. These can be adapted for the DL-racemic forms, with the understanding that a mixture of diastereomers will be produced.
Solution-Phase Peptide Synthesis using Boc-DL-Phe-OH
This protocol describes the coupling of Boc-DL-Phe-OH to an amino acid ester.
Materials:
-
Boc-DL-Phe-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-DL-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add the amino acid ester hydrochloride (1.1 eq) and NMM (1.1 eq) to the solution and stir for 10 minutes at 0 °C.
-
Add DCC (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography.
Solid-Phase Peptide Synthesis (Boc-SPPS) using Boc-DL-Phe-OH
This protocol outlines a manual Boc-SPPS cycle for the addition of a Boc-DL-Phe-OH residue.
Materials:
-
Merrifield resin with a free amino group
-
Boc-DL-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling:
-
Pre-activate Boc-DL-Phe-OH (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in a mixture of DCM and DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
-
Washing: Wash the resin with DMF, DCM, and methanol.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Repeat the cycle for the next amino acid.
Visualizing the Synthetic Strategies
The following diagrams illustrate the logical workflows for incorporating this compound and Boc-DL-Phe-OH in peptide synthesis.
Conclusion
The choice between this compound and Boc-DL-Phe-OH is a strategic one that depends on the desired peptide synthesis methodology and the specific goals of the research. Boc-DL-Phe-OH is a versatile building block for standard Boc-SPPS and solution-phase synthesis where N-terminal protection is required. While effective, careful consideration of coupling conditions is necessary to mitigate the risk of racemization. This compound is well-suited for introducing a C-terminal phenylalanine residue in solution-phase synthesis with a lower risk of racemization during coupling.
The use of the DL-racemic forms of these compounds offers intriguing possibilities for the design of more stable and conformationally diverse peptides. However, this strategy introduces significant challenges in purification and characterization. A thorough understanding of the properties of each protecting group strategy, coupled with robust analytical techniques, is essential for the successful synthesis of peptides using these building blocks.
References
Safety Operating Guide
Proper Disposal of H-DL-Phe-OtBu.HCl: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical reagents like H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride) is a critical aspect of laboratory operations. Adherence to proper disposal protocols is paramount for ensuring personal safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step approach to the disposal of this compound, grounded in safety data and standard laboratory practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to available safety data, this compound is not classified as hazardous.[1] However, standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are recommended.
-
Body Protection: A lab coat should be worn.
-
Respiratory Protection: In case of dust formation, a dust respirator should be used.[1]
Handling:
-
Avoid dust formation.
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[1]
-
Ensure adequate ventilation in the handling area.
Step-by-Step Disposal Protocol
The disposal route for this compound depends on its physical state (solid or in solution) and local regulations. The primary principle is to manage waste in accordance with federal, state, and local environmental control regulations.
Step 1: Waste Characterization
Determine if the this compound waste is in solid form or dissolved in a solvent. This initial characterization will dictate the appropriate disposal pathway.
Step 2: Solid Waste Disposal
For solid this compound, such as unused or expired reagent:
-
Containerization: Place the solid waste in a clearly labeled, sealed container. The original container is suitable if it is in good condition and properly labeled.
-
Labeling: The container must be labeled with the full chemical name: "this compound" or "DL-Phenylalanine tert-butyl ester hydrochloride".
-
Institutional Guidelines: Consult your institution's Environmental Health & Safety (EHS) office for specific procedures. While some non-hazardous solids may be suitable for disposal in a sanitary landfill, they should not be placed in regular laboratory trash cans. Your EHS office will provide guidance on the appropriate waste stream.
Step 3: Aqueous Solution Disposal
For aqueous solutions of this compound:
-
Check pH: Although the compound itself is not classified as hazardous, the hydrochloride salt may result in a slightly acidic solution. Check the pH of the solution.
-
Neutralization (if necessary): If the pH is outside the neutral range (typically 5-9), it may need to be neutralized.
-
For acidic solutions, slowly add a dilute basic solution (e.g., sodium bicarbonate) with stirring.
-
Monitor the pH throughout the neutralization process.
-
-
Sewer Disposal: In many jurisdictions, small quantities of non-hazardous, water-soluble organic compounds can be disposed of down the sanitary sewer with copious amounts of water. Always confirm with your institution's EHS office before proceeding with sewer disposal. Do not dispose of solutions containing flammable or other hazardous wastes down the drain.
Step 4: Organic Solvent Solution Disposal
For solutions of this compound in organic solvents:
-
Segregation: This waste must be treated as hazardous chemical waste. Collect it in a designated, properly labeled hazardous waste container for organic solvents.
-
Container Compatibility: Ensure the waste container is compatible with the solvent used.
-
Labeling: The container must be clearly labeled with all its contents.
-
EHS Collection: Arrange for collection by your institution's EHS department for offsite treatment or recycling.
Step 5: Disposal of Empty Containers
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water for aqueous solutions, or the relevant organic solvent).
-
Rinsate Disposal: The rinsate from a container that held a non-hazardous material can typically be disposed of down the drain if it was an aqueous rinse. If an organic solvent was used for rinsing, the rinsate must be collected as hazardous waste.
-
Container Disposal: Once cleaned and with the label defaced or removed, the empty container can usually be disposed of in the regular trash or recycling, in accordance with institutional policy.
Quantitative Data Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Collection for institutional disposal (potentially as non-hazardous solid waste). | Label clearly. Consult EHS. Do not place in lab trash cans. |
| Aqueous Solution of this compound | Neutralize if necessary, then potentially sewer disposal with ample water. | Check pH. Must be non-hazardous and water-soluble. Requires EHS approval. |
| Organic Solvent Solution of this compound | Collect as hazardous organic waste. | Segregate from other waste streams. Arrange for EHS pickup. |
| Empty, Rinsed Containers | Regular trash or recycling. | Must be triple-rinsed. Rinsate must be disposed of properly. Deface label. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Operational Guide for Handling H-DL-Phe-OtBu.HCl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling H-DL-Phe-OtBu.HCl (L-Phenylalanine tert-butyl ester hydrochloride). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z.87.1 compliant | Protects against potential splashes and dust particles that may cause eye irritation.[1] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents skin contact and potential irritation or absorption.[2][3] |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | Dust Respirator | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood or if dust is generated, to prevent inhalation which may cause respiratory tract irritation. |
| Foot Protection | Closed-toe Shoes | --- | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a clean and organized workspace.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Engineering Controls :
-
Handle this compound in a well-ventilated area.
-
Whenever possible, use a certified chemical fume hood, especially when weighing or transferring the powder, to minimize inhalation exposure.
-
-
Handling :
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid generating dust. Use appropriate tools for transferring the solid material.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.
-
Clean the work area and any equipment used.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Dispose of this compound waste in a designated and clearly labeled hazardous waste container.
-
Do not dispose of the chemical down the drain or in the regular trash.
-
All chemical waste disposal must be in accordance with federal, state, and local environmental regulations.
-
-
Contaminated Materials :
-
All disposable PPE (e.g., gloves) and other materials (e.g., weighing paper, pipette tips) contaminated with this compound should be placed in a sealed and labeled hazardous waste container for disposal.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
